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  • Product: 5-nitro-1H-1,2,3-benzotriazol-1-ol
  • CAS: 64352-55-2

Core Science & Biosynthesis

Foundational

5-nitro-1H-1,2,3-benzotriazol-1-ol in Peptide Synthesis: A Guide to Enhanced Coupling Efficiency and Mechanism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of peptides, a cornerstone of modern drug discovery and biochemical research, demands the formation of am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, a cornerstone of modern drug discovery and biochemical research, demands the formation of amide bonds with high fidelity, minimal side reactions, and stringent preservation of stereochemical integrity. The use of coupling additives in carbodiimide-mediated reactions is a critical strategy to achieve these goals. This guide provides an in-depth technical examination of 5-nitro-1H-1,2,3-benzotriazol-1-ol, a potent derivative of the classical additive 1-hydroxybenzotriazole (HOBt). We will explore its mechanism of action, focusing on the electronic effects of the nitro-group that enhance coupling rates and suppress racemization. Through comparative data, detailed protocols, and mechanistic diagrams, this document serves as an essential resource for scientists seeking to optimize the synthesis of challenging or complex peptide sequences.

The Foundational Challenge: Amide Bond Formation & Racemization

The formation of a peptide bond via the condensation of a C-terminus carboxylic acid and an N-terminus amine is deceptively complex. The direct reaction is thermodynamically unfavorable, necessitating the "activation" of the carboxylic acid. The most common method involves carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).[1][2]

This activation, however, generates a highly reactive and unstable O-acylisourea intermediate.[3][4] This intermediate is prone to two primary failure pathways:

  • Racemization: The intermediate can cyclize to form a 5(4H)-oxazolone, which can tautomerize, leading to a loss of the amino acid's chiral purity.[4]

  • Side Reactions: The O-acylisourea can rearrange into an unreactive N-acylurea, terminating the chain elongation.[4][5]

To mitigate these issues, nucleophilic additives were introduced in the 1970s.[5] These additives function by intercepting the O-acylisourea to form a more stable, yet sufficiently reactive, active ester intermediate. This channels the reaction toward productive amide bond formation while suppressing the pathways that lead to racemization and side products.[3][6] The benzotriazole family of additives, particularly 1-hydroxybenzotriazole (HOBt), became the industry benchmark for decades.[3][5]

Chemical Identity and Enhanced Properties of 5-nitro-1H-1,2,3-benzotriazol-1-ol

5-nitro-1H-1,2,3-benzotriazol-1-ol (5-nitro-HOBt) is a structural analog of HOBt, modified with a potent electron-withdrawing nitro group on the benzene ring. This single modification significantly alters the electronic properties and, consequently, the reactivity of the molecule.

cluster_HOBt 1-Hydroxybenzotriazole (HOBt) cluster_5nitroHOBt 5-nitro-1H-1,2,3-benzotriazol-1-ol HOBt NitroHOBt

Figure 1: Chemical structures of HOBt and its 5-nitro derivative.

The primary effect of the nitro group is an increase in the acidity of the N-OH proton (a lower pKa) compared to unsubstituted HOBt. This has a dual mechanistic advantage:

  • Enhanced Nucleophilicity of the Anion: A more acidic proton means the corresponding benzotriazole anion (OBt⁻) is more readily formed and acts as a more effective nucleophile to intercept the O-acylisourea intermediate.

  • Improved Leaving Group Ability: The electron-withdrawing nature of the nitro group stabilizes the resulting anion, making the 5-nitro-OBt moiety a superior leaving group during the subsequent aminolysis step (the attack of the N-terminal amine).[3][7]

These combined electronic effects translate directly to faster reaction kinetics and more efficient amide bond formation.

The Core Mechanism: From Unstable Intermediate to Stable Active Ester

The use of 5-nitro-HOBt follows the general mechanism for benzotriazole additives but with enhanced efficiency. The process can be visualized as a three-step cycle within the broader peptide synthesis workflow.

G cluster_side_reactions Competing Pathways (Suppressed) Start Fmoc-AA-COOH + DIC O_Acylisourea Unstable O-Acylisourea Intermediate Start->O_Acylisourea Activation Active_Ester 5-Nitro-OBt Active Ester (Stable & Reactive) O_Acylisourea->Active_Ester Interception (Fast) Racemization Racemization via Oxazolone O_Acylisourea->Racemization minimized N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea minimized Peptide_Bond New Peptide Bond (Fmoc-AA-AA-Resin) Active_Ester->Peptide_Bond Aminolysis Additive 5-nitro-HOBt (Additive) Additive->O_Acylisourea Amine H₂N-AA-Resin (Free Amine) Amine->Active_Ester

Figure 2: Mechanism of 5-nitro-HOBt in suppressing side reactions.

Step 1: Activation. The C-terminal carboxyl group of the incoming N-protected amino acid is activated by a carbodiimide (e.g., DIC), forming the unstable O-acylisourea.

Step 2: Interception. Before the O-acylisourea can rearrange or lead to racemization, it is rapidly intercepted by the 5-nitro-HOBt anion. This forms a stable, yet highly reactive, 5-nitro-OBt active ester.

Step 3: Aminolysis. The free N-terminal amine of the peptide chain anchored to the solid support attacks the carbonyl carbon of the active ester. This forms the desired peptide bond and releases 5-nitro-HOBt, which can participate in the next coupling cycle.

The key to the success of this process is that the rate of interception (Step 2) is significantly faster than the rates of racemization or N-acylurea formation. The enhanced reactivity of 5-nitro-HOBt makes this interception particularly efficient, which is crucial when dealing with sterically hindered amino acids or "difficult" sequences prone to aggregation.[8]

Comparative Analysis with Other Coupling Additives

The choice of coupling additive is a critical parameter in optimizing a peptide synthesis protocol. While 5-nitro-HOBt offers significant advantages over the first-generation HOBt, it is also important to compare it to other advanced additives like 1-hydroxy-7-azabenzotriazole (HOAt) and the non-explosive oxime-based additive, OxymaPure.

AdditiveKey Structural FeatureRelative ReactivityRacemization SuppressionSafety Profile
HOBt Benzotriazole coreBaselineGoodHigh Hazard: Anhydrous form is explosive (UN 0508).[1][3] Shipped as a hydrate to mitigate risk.
5-nitro-HOBt Electron-withdrawing NO₂ groupHigher than HOBtVery GoodHigh Hazard: As a nitro-aromatic benzotriazole derivative, it shares the explosive potential of HOBt and requires careful handling.[9]
HOAt Aza-group at position 7Higher than HOBtExcellentHigh Hazard: Possesses explosive properties similar to HOBt.[5][10]
OxymaPure Oxime-based core (non-benzotriazole)Comparable to HOAtExcellentImproved Safety: Considered a non-explosive alternative, making it a modern gold standard.[11][12][13]

Field Insights:

  • HOAt achieves its high reactivity and excellent racemization suppression through a "neighboring group effect," where the nitrogen at the 7-position participates in the reaction, increasing the reactivity of the active ester.[3][5]

  • OxymaPure has emerged as a preferred replacement for benzotriazoles in many applications, offering comparable or even superior performance to HOAt without the associated explosion hazard.[10][12][13]

  • The primary justification for using 5-nitro-HOBt or other substituted HOBt analogs today is in specific cases where their unique electronic properties may resolve a particularly difficult coupling that fails with other standard reagents, or for economic reasons in well-established legacy processes.

Experimental Protocol: Standard SPPS Coupling

This protocol provides a general methodology for a manual solid-phase peptide synthesis (SPPS) coupling step using 5-nitro-HOBt on a pre-swollen Fmoc-deprotected resin.

Reagents & Materials:

  • Resin with free N-terminal amine

  • Fmoc-protected amino acid

  • 5-nitro-1H-1,2,3-benzotriazol-1-ol

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for deprotection)

  • Reaction vessel with agitation mechanism

Step-by-Step Methodology:

  • Fmoc-Deprotection (if necessary):

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.[8]

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)[8]

  • Activation Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and 5-nitro-HOBt (3-5 equivalents) in DMF.

    • Ensure complete dissolution before proceeding.

  • Coupling Reaction:

    • Add the activation solution from Step 3 to the washed, deprotected resin.

    • Add DIC (3-5 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 45-90 minutes. For known difficult couplings (e.g., sterically hindered residues like Aib, or coupling to a secondary amine), the reaction time may be extended or a double coupling may be performed.[14]

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.[14]

    • A blue or purple color indicates incomplete coupling (free primary amines are present). A yellow or faint yellow color indicates the reaction is complete.

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and soluble byproducts. The resin is now ready for the next deprotection and coupling cycle.

Safety, Handling, and Storage

Chemical integrity and laboratory safety are paramount. 5-nitro-HOBt, like other benzotriazole derivatives, must be handled with appropriate caution.

  • Hazard Classification: Benzotriazole derivatives are classified as energetic materials, particularly in their anhydrous state, and may be flammable or explosive under conditions of heat, friction, or impact.[1][3][9] Always consult the latest Safety Data Sheet (SDS) from the supplier.

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or goggles, and a face shield if there is a risk of splashing.[15]

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).[15]

    • Use a lab coat and ensure good ventilation, preferably working within a chemical fume hood.[15][16]

  • Handling:

    • Avoid creating dust.

    • Keep away from heat, sparks, and open flames.[17]

    • Wash hands thoroughly after handling and before eating or drinking.[16]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

    • Store away from incompatible materials, particularly oxidizing agents.

Conclusion

5-nitro-1H-1,2,3-benzotriazol-1-ol is a highly effective coupling additive that serves as a more reactive alternative to HOBt. Its potency stems from the electron-withdrawing nitro group, which accelerates the formation of the crucial active ester intermediate and enhances the subsequent aminolysis step. This leads to faster coupling times and robust suppression of racemization, making it a valuable tool for overcoming challenges associated with sterically hindered amino acids and difficult peptide sequences.

However, its significant safety hazards, characteristic of the benzotriazole class, have led to its partial displacement by safer, next-generation reagents like OxymaPure. For modern laboratories, the decision to use 5-nitro-HOBt should be weighed carefully, balancing its high reactivity and established efficacy against the superior safety profile of available alternatives. It remains a relevant and powerful reagent in the peptide chemist's toolkit, particularly for specialized applications where its unique electronic properties provide a distinct advantage.

References

  • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Source: Papets.
  • Title: Hydroxybenzotriazole - Grokipedia. Source: Grokipedia.
  • Title: Safety D
  • Title: SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
  • Title: 5-nitro-1H-1,2,3-benzotriazol-1-ol — Chemical Substance Inform
  • Title: A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. Source: BenchChem.
  • Title: 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals.
  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HO
  • Title: Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][3]triazole‐3‐carboxylic Acid. Source: Wiley Online Library.

  • Title: Hydroxybenzotriazole - Wikipedia. Source: Wikipedia.
  • Title: SAFETY DATA SHEET - FUJIFILM Wako. Source: FUJIFILM Wako.
  • Title: Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • Title: Overview of Peptide Coupling Reagents. Source: ChemPep.
  • Title: Coupling Reagents. Source: Aapptec Peptides.
  • Title: N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. Source: SciSpace.
  • Title: Safety Data Sheet: (1H)
  • Title: Novabiochem® - Merck Millipore. Source: Merck Millipore.
  • Title: Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentr
  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Source: Scite.ai.
  • Title: Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Source: Scientific Research Publishing.
  • Title: Peptide Nitriles. Source: Science of Synthesis.
  • Title: Peptide Coupling Reagents, More than a Letter Soup. Source: Chemical Reviews.
  • Title: OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Source: BenchChem.
  • Title: HOBt – Knowledge and References. Source: Taylor & Francis.
  • Title: Peptide Synthesis Reagents. Source: PepSynth LLP.
  • Title: Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
  • Title: Peptide Coupling Reagents Guide. Source: Sigma-Aldrich.
  • Title: Non-explosive preparations of 1-hydroxybenzotriazole.
  • Title: 1,2,3-Triazoles as Biomimetics in Peptide Science. Source: PMC.
  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective. Source: PMC.
  • Title: Industrial application of coupling reagents in peptides. Source: Luxembourg Bio Technologies.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-1,2,3-benzotriazol-1-ol

Introduction: Elucidating the Molecular Identity of a Key Heterocycle 5-nitro-1H-1,2,3-benzotriazol-1-ol is a heterocyclic compound of significant interest in various fields of chemical research, including its use as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Molecular Identity of a Key Heterocycle

5-nitro-1H-1,2,3-benzotriazol-1-ol is a heterocyclic compound of significant interest in various fields of chemical research, including its use as a reagent in peptide coupling and its investigation in the field of energetic materials.[1] Its chemical behavior and efficacy are intrinsically linked to its molecular structure. Therefore, unambiguous confirmation of its identity and purity is a critical prerequisite for any application. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize this molecule, grounded in the principles of structural chemistry.

As a Senior Application Scientist, my approach is not merely to present data but to illuminate the causal link between the molecule's structure and its spectroscopic signature. Each technique discussed—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—offers a unique piece of the structural puzzle. When synthesized, these data points provide a self-validating and definitive characterization, ensuring the scientific integrity of subsequent research. This guide is structured to walk researchers and drug development professionals through the experimental logic, data interpretation, and expected outcomes for the comprehensive analysis of 5-nitro-1H-1,2,3-benzotriazol-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei within a strong magnetic field, we can map the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, revealing crucial information about connectivity and electronic structure.

Experimental Protocol: Sample Preparation for NMR Analysis

The quality of NMR data is directly dependent on proper sample preparation. The choice of a deuterated solvent is paramount; it must effectively dissolve the analyte without contributing interfering signals in the proton spectrum. For 5-nitro-1H-1,2,3-benzotriazol-1-ol, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the compound, and its ability to slow the exchange of labile protons (like the N-OH proton), allowing for their observation.

NMR_Protocol cluster_prep NMR Sample Preparation A Weigh ~5-10 mg of 5-nitro-1H-1,2,3-benzotriazol-1-ol B Transfer to NMR tube A->B C Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B->C D Cap and vortex until fully dissolved C->D E Place in NMR spectrometer D->E FTIR_Protocol cluster_prep FT-IR KBr Pellet Preparation A Grind ~1-2 mg of sample with ~100 mg of dry KBr B Place powder in pellet press A->B C Apply vacuum to remove moisture B->C D Apply pressure (7-10 tons) to form a transparent disc C->D E Analyze disc in FT-IR spectrometer D->E

Workflow for KBr pellet preparation.
Interpretation of Key Vibrational Bands

The IR spectrum of 5-nitro-1H-1,2,3-benzotriazol-1-ol is dominated by absorptions from its key functional groups.

  • N-O Stretching (Nitro Group): This is the most diagnostic feature. The nitro group gives rise to two very strong and sharp absorption bands:

    • Asymmetric Stretch: Expected in the 1550-1475 cm⁻¹ region. [2][3] * Symmetric Stretch: Expected in the 1360-1290 cm⁻¹ region. [2][3] The presence of this distinct pair of intense bands is a powerful indicator of a nitro-aromatic compound. [4]* O-H Stretching (N-hydroxyl): A broad and strong absorption band is anticipated in the 3400-3200 cm⁻¹ region. The broadening is a direct result of intermolecular hydrogen bonding between molecules in the solid state.

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aromatic C=C Stretching: Several medium to strong bands will appear in the 1620-1450 cm⁻¹ region, characteristic of the benzene ring.

  • N=N Stretching: The stretching vibration of the N=N bond within the triazole ring can be observed, often around 1416 cm⁻¹. [5]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems and provides valuable information about the electronic structure of the molecule.

Experimental Protocol: Solution-Phase Analysis

The analysis is performed by dissolving a small, accurately known concentration of the compound in a UV-transparent solvent, such as methanol or ethanol. The absorbance is then measured as a function of wavelength.

UVVis_Protocol A Prepare a dilute solution of known concentration in a UV-transparent solvent B Fill a quartz cuvette with the solution A->B C Record the absorbance spectrum (e.g., 200-600 nm) B->C D Identify wavelength(s) of maximum absorbance (λmax) C->D

UV-Vis spectroscopic analysis workflow.
Interpretation of the UV-Vis Spectrum

The benzotriazole moiety is an aromatic chromophore. The addition of a nitro group, a powerful auxochrome and electron-withdrawing group, is expected to cause a significant bathochromic (red) shift in the absorption maximum (λmax) compared to the parent benzotriazole. This shift is due to the extension of the conjugated π-electron system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum will likely show strong absorptions corresponding to π → π* electronic transitions within the aromatic system. [6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Ionization and Analysis

The sample is first ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "soft" technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation. EI is a "hard" technique that imparts more energy, leading to extensive fragmentation that can be used to piece together the molecular structure.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular formula of 5-nitro-1H-1,2,3-benzotriazol-1-ol is C₆H₄N₄O₃, with a molecular weight of 180.12 g/mol . [7][8]The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180.

  • Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's stability. For this compound, characteristic fragmentation pathways include the loss of neutral fragments from the molecular ion:

    • Loss of NO₂: A peak at m/z 134 (180 - 46).

    • Loss of O: A peak at m/z 164 (180 - 16) from the N-ol moiety.

    • Loss of N₂: A peak at m/z 152 (180 - 28) from the triazole ring.

    • Loss of NO: A peak at m/z 150 (180 - 30). The NIST mass spectrum for the related compound 5-nitro-1H-1,2,3-benzotriazole confirms these types of fragmentation patterns are characteristic. [9]

MS_Fragmentation M [C₆H₄N₄O₃]⁺˙ m/z = 180 F1 [C₆H₄N₃O₂]⁺˙ m/z = 150 M->F1 - NO F2 [C₆H₄N₂O₃]⁺˙ m/z = 152 M->F2 - N₂ F3 [C₆H₄N₄O₂]⁺˙ m/z = 164 M->F3 - O

Plausible MS fragmentation pathways.

Summary of Spectroscopic Data

The following table consolidates the expected spectroscopic data for 5-nitro-1H-1,2,3-benzotriazol-1-ol, providing a comprehensive reference for its characterization.

Spectroscopic TechniqueFeatureExpected Observation
¹H NMR (DMSO-d₆)Aromatic Protons3 distinct signals (d, dd, d) in the δ 8.0-9.0 ppm range
N-OH ProtonBroad singlet, variable shift, exchanges with D₂O
¹³C NMR (DMSO-d₆)Aromatic Carbons6 distinct signals
Triazole Carbons2 distinct signals (C3a, C7a)
FT-IR (KBr)NO₂ Asymmetric StretchStrong, sharp band at ~1550-1475 cm⁻¹
NO₂ Symmetric StretchStrong, sharp band at ~1360-1290 cm⁻¹
O-H StretchBroad, strong band at ~3400-3200 cm⁻¹
Aromatic C=C StretchMultiple bands at ~1620-1450 cm⁻¹
UV-Vis (Methanol)λmaxStrong absorption > 250 nm due to π → π* transitions
Mass Spec. (EI)Molecular Ion (M⁺)m/z = 180
Key Fragmentsm/z = 164 (-O), 152 (-N₂), 150 (-NO), 134 (-NO₂)

Conclusion

The structural elucidation of 5-nitro-1H-1,2,3-benzotriazol-1-ol is a clear demonstration of the power of modern spectroscopic methods. Each technique provides a unique and complementary set of data. NMR spectroscopy maps the precise atomic connectivity, FT-IR confirms the presence of critical functional groups, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and mass spectrometry verifies the molecular weight and structural integrity. The synthesis of these individual analyses provides an unassailable, self-validating confirmation of the molecule's identity. This multi-faceted approach ensures the reliability and reproducibility of any research or development efforts that rely on this important chemical entity.

References

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Galiano, F., et al. (1988). 13C‐NMR and 1H‐NMR Chemical Shifts in a Correlation Analysis of Benzotriazole Derivatives Active as Plant Growth Regulators. Magnetic Resonance in Chemistry. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. [Link]

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. [Link]

  • Refat, M. S., et al. (2006). Synthesis and spectroscopic studies of copper(II) complexes with 1-benzotriazol-1-yl-1-[(p-X-phenyl)hydrazono] propan-2-one. Journal of Coordination Chemistry. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. [Link]

  • Bakr, A. M., et al. (2018). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules. [Link]

  • Electronic Structure and Stability of Benzotriazoles. (n.d.). ResearchGate. [Link]

  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Verma, B. B., & Parmar, M. S. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. [Link]

  • Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry. [Link]

  • 1H-Benzotriazole, 5-nitro-. (n.d.). NIST WebBook. [Link]

  • Pérez-Arlandis, G., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

  • Controlled synthesis of electron deficient nitro-1H-benzotriazoles. (n.d.). University of Central Lancashire. [Link]

  • Begunov, R. S., et al. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. Butlerov Communications. [Link]

  • 5-nitro-1H-1,2,3-benzotriazol-1-ol. (n.d.). PubChem. [Link]

  • Chemical Properties of 1H-Benzotriazole, 5-nitro- (CAS 2338-12-7). (n.d.). Cheméo. [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Separation of 1H-Benzotriazole, 5-nitro- on Newcrom R1 HPLC column. (2018). SIELC. [Link]

  • 5-nitro-1H-1,2,3-benzotriazol-1-ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Wurzenberger, M. H. H., et al. (n.d.). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives. Materials Advances. [Link]

  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Scribd. [Link]

  • 1H-Benzotriazole, 5-nitro-. (2018). SIELC Technologies. [Link]

  • Figure 4. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing.... (n.d.). ResearchGate. [Link]

  • 1H-Benzotriazole, 6-nitro-. (n.d.). PubChem. [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. [Link]

  • 1H-Benzotriazole. (n.d.). NIST WebBook. [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. (2023). Process Insights. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Nitro-1H-1,2,3-benzotriazol-1-ol (5-Nitro-HOBt) as a Coupling Additive in Liquid-Phase Synthesis

Introduction & Mechanistic Rationale 5-Nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to as 5-nitro-HOBt or 6-nitro-HOBt due to annular tautomerization)[1] is a highly reactive coupling additive utilized in liquid-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to as 5-nitro-HOBt or 6-nitro-HOBt due to annular tautomerization)[1] is a highly reactive coupling additive utilized in liquid-phase peptide synthesis (LPPS), oligonucleotide synthesis, and challenging amide bond formations[2].

Mechanistic Causality: The incorporation of a strongly electron-withdrawing nitro group at the 5-position of the benzotriazole ring significantly lowers the pKa of the N-hydroxyl proton compared to unsubstituted HOBt (pKa 4.60). This electronic effect makes the resulting 5-nitro-OBt active ester an exceptional leaving group, drastically accelerating the rate of aminolysis[3]. However, this heightened reactivity introduces a mechanistic trade-off: in segment condensation (peptide fragment coupling), the hyper-reactive active ester is more prone to rapid intramolecular cyclization into an oxazolone intermediate, which can lead to increased epimerization (racemization)[3].

Consequently, 5-nitro-HOBt is strategically deployed when coupling urethane-protected (Fmoc/Boc) amino acids, non-chiral building blocks (e.g., sulfamethoxazole-oxadiazole hybrids)[2], or in O-selective phosphorylation during RNA synthesis where stereochemical loss at the carbonyl is not a factor[4].

Mechanistic Pathway

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC, DCC) Carbodiimide->O_Acyl ActiveEster 5-Nitro-OBt Active Ester (Highly Reactive) O_Acyl->ActiveEster + 5-Nitro-HOBt Urea Urea Byproduct O_Acyl->Urea Byproduct release NitroHOBt 5-Nitro-HOBt (Coupling Additive) NitroHOBt->ActiveEster ActiveEster->NitroHOBt Regenerated Additive Product Amide Product (R-CO-NH-R') ActiveEster->Product + Amine (Aminolysis) Amine Amine (R'-NH2) Amine->Product

Fig 1. Mechanistic pathway of 5-nitro-HOBt mediated amide bond formation.

Comparative Performance Data

To justify the selection of 5-nitro-HOBt, it is essential to compare its physicochemical properties and coupling efficiency against standard additives like HOBt and HOAt. The data below summarizes the effects of these additives in a standard [2+1] segment coupling model (Z-Phe-Val-OH + H-Pro-NH2)[3].

Coupling AdditivepKaRelative ReactivityRacemization Level (ldl-isomer %)Primary Application Niche
HOBt 4.60Baseline (1x)8.6%Standard peptide couplings
7-HOAt 3.47Highest (>10x)2.1%Difficult segment couplings
4-HOAt 3.14Moderate~10-12%Specialized couplings
5-Nitro-HOBt ~3.30High16.3%Achiral amides, RNA synthesis

Expert Insight: While 7-HOAt remains superior for preserving stereochemistry during segment condensation, 5-nitro-HOBt offers an economical and highly potent alternative for stepwise LPPS, sterically hindered achiral amines, and specialized phosphoramidite activations[3].

Experimental Protocols

Protocol A: Liquid-Phase Amide Bond Formation (DCC/5-Nitro-HOBt Protocol)

Application : Synthesis of small-molecule hybrids (e.g., 1,2,4-oxadiazole-based derivatives) or stepwise peptide elongation[2]. Rationale : Pre-activation at 0 °C is critical. Carbodiimides (like DCC) react with carboxylic acids to form an O-acylisourea. If the additive (5-nitro-HOBt) does not trap this intermediate immediately, it undergoes a detrimental O-to-N acyl shift to form an unreactive N-acylurea. The low temperature slows this side reaction, allowing the highly nucleophilic 5-nitro-HOBt to form the active ester efficiently.

Step-by-Step Methodology :

  • Preparation : Dissolve the carboxylic acid (1.0 eq, e.g., 0.34 mmol) and 5-nitro-HOBt (1.0 eq, 0.33 mmol) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere[2].

  • Pre-activation : Cool the solution to 0 °C using an ice bath. Add the carbodiimide (e.g., DCC, 1.1 eq) dropwise. Stir the mixture at 0 °C for 15–30 minutes to ensure complete conversion to the 5-nitro-OBt active ester[2].

  • Amine Addition : Add the target amine (1.1 to 1.5 eq) and a tertiary amine base (e.g., Triethylamine or DIPEA, 2.0 eq) to neutralize any amine hydrochloride salts and maintain a basic environment for optimal nucleophilic attack[2].

  • Aminolysis : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Work-up : Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct. Concentrate the filtrate, partition between ethyl acetate and 5% aqueous NaHCO3, wash with brine, dry over Na2SO4, and purify via flash chromatography[2].

Validation System: The disappearance of the carboxylic acid starting material and the formation of the active ester can be confirmed by withdrawing a 5 µL aliquot, quenching in methanol, and observing the methyl ester formation via LC-MS prior to amine addition.

Protocol B: O-Selective Phosphorylation in Oligonucleotide Synthesis

Application : Base-unprotected RNA synthesis utilizing 5-nitro-HOBt to cleave undesired P(III)-N bonds[4]. Rationale : In RNA synthesis without base protection, phosphoramidites can erroneously react with the exocyclic amines of nucleobases. 5-Nitro-HOBt acts as a highly acidic, nucleophilic scavenger that selectively attacks and cleaves these unwanted P(III)-N bonds, redirecting the reaction to achieve >99% O-selectivity[4].

Step-by-Step Methodology :

  • Coupling : React the 5'-OH of the growing oligonucleotide chain with the incoming phosphoramidite monomer in the presence of an activator (e.g., benzimidazolium triflate) in CH3CN[4].

  • P(III)-N Cleavage : Immediately introduce a 0.1 M solution of 5-nitro-HOBt in CH3CN/N-methylpyrrolidone (NMP). Allow the mixture to react for 5–10 minutes. The 5-nitro-HOBt selectively protonates and displaces the exocyclic amines from the phosphorus center[4].

  • Oxidation : Oxidize the newly formed phosphite triester to the stable phosphate using standard iodine/water/pyridine oxidation mixtures.

  • Capping and Elongation : Proceed with standard capping (acetic anhydride) and detritylation steps before the next cycle[4].

Validation System: O-selectivity and successful P(III)-N bond cleavage can be validated via 31P NMR of a test aliquot; the disappearance of the amidite signal (~140-150 ppm) and appearance of the clean phosphite triester signal confirms the mechanism.

References

  • PubChem Compound Summary for CID 2303772 . 5-nitro-1H-1,2,3-benzotriazol-1-ol. National Center for Biotechnology Information. URL:[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents . Ayoup, M. S., et al. (2024). RSC Medicinal Chemistry, 15(6), 2080-2097. URL:[Link]

  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers . Carpino, L. A., et al. (2000). Organic Letters, 2(15), 2253-2256. URL:[Link]

  • Oligonucleotide Synthesis on Porous Glass Resins Containing Activators . Miyazaki, Y., et al. (2022). Organic Letters, 24(21), 3807-3811. URL:[Link]

Sources

Application

Application Notes & Protocols: The Role of 5-Nitro-1H-1,2,3-benzotriazol-1-ol in Advanced Organic Synthesis

Executive Summary The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials. While robust, this transformation is fraught with ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials. While robust, this transformation is fraught with challenges, most notably the risk of racemization at the chiral α-carbon of amino acids. This guide provides an in-depth analysis of 5-nitro-1H-1,2,3-benzotriazol-1-ol (also known as 1-hydroxy-5-nitrobenzotriazole or 5-nitro-HOBt), an advanced coupling additive designed to enhance the efficiency and fidelity of amide bond synthesis. We will move beyond simple protocols to explore the mechanistic underpinnings of its function, its strategic advantages in challenging synthetic contexts, and a critical evaluation of its performance against other common reagents.

It is crucial to clarify at the outset that while the topic is "catalytic applications," additives like 5-nitro-HOBt are consumed in the reaction. They are more accurately described as stoichiometric reagents or "additives" that facilitate the overall transformation by creating highly reactive intermediates, rather than true catalysts that are regenerated in their original form.

The Mechanistic Core: Enhancing Reactivity and Preserving Stereointegrity

The utility of 5-nitro-HOBt is best understood in the context of carbodiimide-mediated couplings, the most common method for amide bond formation.

The Carbodiimide Challenge and the HOBt Solution

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), activate a carboxylic acid (e.g., an N-protected amino acid) to form a highly reactive O-acylisourea intermediate. While reactive, this intermediate is unstable and prone to two deleterious pathways:

  • Racemization: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be abstracted by a base, leading to racemization. Subsequent attack by the amine component yields a product with compromised stereochemical purity.

  • N-Acylurea Formation: The O-acylisourea can rearrange into a stable, unreactive N-acylurea byproduct, consuming the activated acid and reducing the overall yield.

The introduction of 1-hydroxybenzotriazole (HOBt) by König and Geiger was a landmark development.[1] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea intermediate to form a more stable, yet still highly reactive, OBt-active ester. This active ester is significantly less prone to racemization and does not rearrange, thereby ensuring a higher yield of the desired, stereochemically pure peptide.[2][3]

The 5-Nitro Advantage: An Electron-Withdrawing Enhancement

5-nitro-HOBt operates on the same principle as HOBt but with enhanced efficacy derived from the potent electron-withdrawing nature of the C5-nitro group. This has two profound effects:

  • Increased Acidity: The nitro group lowers the pKa of the hydroxyl proton, making the corresponding benzotriazoloxy anion a superior leaving group.[1][4]

  • Enhanced Reactivity: The resulting 5-nitro-OBt active ester is more electrophilic and therefore more reactive towards the incoming amine nucleophile than its unsubstituted HOBt counterpart.[5] This accelerates the rate of the desired coupling reaction, which is particularly advantageous for sterically hindered amino acids or in fragment condensation.

However, this increased reactivity is a double-edged sword. For highly sensitive segment couplings, the enhanced acidity can paradoxically lead to a greater degree of racemization compared to less acidic additives.[4] One study showed that while HOBt led to 8.6% of the undesired diastereomer in a model reaction, 6-nitro-HOBt resulted in 16.3% epimerization, whereas the specialized additive 7-aza-HOBt (HOAt) gave only 2.1%.[4] This highlights a critical principle: the ideal additive strikes a balance between activating the carboxyl group sufficiently for efficient coupling while minimizing the lifetime of any species that could lead to racemization.

Mechanism_of_Action Fig 1. Mechanism of 5-Nitro-HOBt in Carbodiimide Coupling cluster_activation Carboxylic Acid Activation cluster_interception Additive Interception cluster_side_reactions Side Reactions cluster_coupling Desired Coupling Pathway RCOOH R-COOH (N-Protected Amino Acid) OAI O-Acylisourea (Highly Reactive, Unstable) RCOOH->OAI + EDC EDC EDC (Carbodiimide) ActiveEster 5-Nitro-OBt Active Ester (Reactive & Suppresses Racemization) OAI->ActiveEster + 5-Nitro-HOBt (Fast) Oxazolone Oxazolone OAI->Oxazolone Cyclization NAcylurea N-Acylurea (Inactive Byproduct) OAI->NAcylurea Rearrangement NitroHOBt 5-Nitro-HOBt Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + R'-NH2 (Desired Reaction) Racemized Racemized Product Oxazolone->Racemized + Base + R'-NH2 Amine R'-NH2 (Amine Component)

Fig 1. Mechanism of 5-Nitro-HOBt in Carbodiimide Coupling

Comparative Analysis of Benzotriazole-Based Additives

The selection of a coupling additive is a critical decision in synthesis design. 5-Nitro-HOBt belongs to a family of HOBt derivatives, each offering a unique profile of reactivity and stereochemical protection.

AdditiveStructureKey FeaturepKaRelative ReactivityRacemization Suppression
HOBt 1-HydroxybenzotriazoleThe industry standard; effective and economical.[6]4.60BaselineGood
5-Nitro-HOBt 1-Hydroxy-5-nitrobenzotriazoleElectron-withdrawing group increases reactivity.[4]< 4.6HighModerate to Good
6-Cl-HOBt 1-Hydroxy-6-chlorobenzotriazoleA compromise between HOBt and HOAt in reactivity and cost.[1]~3.3HighVery Good
HOAt 1-Hydroxy-7-azabenzotriazolePyridine nitrogen provides anchimeric assistance, boosting rate and suppression.[7]3.47Very HighExcellent

Data compiled from sources[1][4][7]. pKa values can vary slightly based on measurement conditions.

This comparison underscores that while 5-nitro-HOBt is a powerful activator, reagents like HOAt and its corresponding coupling reagents (e.g., HATU) often provide a superior balance of speed and safety against racemization, albeit at a higher cost.[5][7]

Application Protocols

The following protocols are designed as self-validating systems. The causality behind each step is explained to allow for adaptation and troubleshooting.

General Workflow for Amide/Peptide Coupling

The logical flow for using 5-nitro-HOBt as an additive is a two-stage process: pre-activation followed by nucleophilic attack. This ensures the unstable O-acylisourea is rapidly converted to the more stable active ester before the amine is introduced.

Experimental_Workflow Fig 2. General Experimental Workflow Start Start Dissolve 1. Dissolve Carboxylic Acid & 5-Nitro-HOBt in Anhydrous Solvent Start->Dissolve Cool 2. Cool to 0 °C (Minimizes Side Reactions) Dissolve->Cool AddEDC 3. Add Carbodiimide (EDC) (Initiates Activation) Cool->AddEDC Preactivate 4. Pre-activate for 5-10 min (Forms Active Ester) AddEDC->Preactivate AddAmine 5. Add Amine & Base (e.g., DIPEA) Preactivate->AddAmine Warm 6. Warm to Room Temperature & Stir (2-12 h) AddAmine->Warm Monitor 7. Monitor Reaction (TLC or LC-MS) Warm->Monitor Workup 8. Aqueous Workup (Remove Byproducts) Monitor->Workup Upon Completion Purify 9. Purify Product (Chromatography) Workup->Purify End End Purify->End

Fig 2. General Experimental Workflow
Protocol: Synthesis of a Dipeptide (Fmoc-Ala-Phe-OMe)

This protocol details the coupling of an N-terminal protected amino acid (Fmoc-Alanine) with a C-terminal protected amino acid (Phenylalanine methyl ester).

Materials:

  • Fmoc-Ala-OH (1.0 eq)

  • H-Phe-OMe·HCl (1.0 eq)

  • 5-Nitro-1H-1,2,3-benzotriazol-1-ol (5-nitro-HOBt) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Ala-OH (1.0 eq) and 5-nitro-HOBt (1.1 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates. 5-nitro-HOBt is added at the start to ensure it is present to immediately trap the O-acylisourea.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise. Stir the mixture at 0 °C for 10 minutes.

    • Rationale: Cooling minimizes premature degradation and potential side reactions like oxazolone formation. The pre-activation period allows for the complete conversion of the O-acylisourea to the desired 5-nitro-OBt active ester.

  • Coupling: In a separate flask, prepare a solution of H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Add this solution to the activated mixture. Then, add the remaining DIPEA (1.1 eq).

    • Rationale: The first equivalent of base is for salt neutralization. The second equivalent acts as a proton scavenger during the coupling reaction, driving the equilibrium towards product formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • Rationale: Most couplings proceed to completion at ambient temperature. The enhanced reactivity of the 5-nitro-OBt ester often leads to shorter reaction times compared to standard HOBt.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting Fmoc-Ala-OH is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup effectively removes the water-soluble byproducts (EDC-urea, excess base, and 5-nitro-HOBt), simplifying purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.

Conclusion

5-Nitro-1H-1,2,3-benzotriazol-1-ol is a potent coupling additive that leverages fundamental principles of physical organic chemistry to accelerate amide bond formation. Its electron-withdrawing nitro group enhances the leaving group ability of the benzotriazoloxy moiety, making it a valuable tool for challenging syntheses, including those involving sterically hindered substrates. However, researchers must remain cognizant of the trade-off between reactivity and the potential for increased racemization in sensitive applications. Its selection over other additives like HOBt or HOAt should be a strategic decision based on the specific synthetic challenge, substrate sensitivity, and economic considerations.

References

  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
  • Aapptec (n.d.). Coupling Reagents.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 658-678. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253-2256. [Link]

  • Wikipedia. (2023). Hydroxybenzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-nitro-1H-1,2,3-benzotriazol-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peptide Synthesis with 5-Nitro-HOBt

Welcome to the Technical Support Center for peptide synthesis optimization. This guide focuses on the application of 5-nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to in literature as 6-nitro-HOBt due to tautomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis optimization. This guide focuses on the application of 5-nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to in literature as 6-nitro-HOBt due to tautomerization, CAS 64352-55-2) . While standard HOBt is a ubiquitous additive, the introduction of a strongly electron-withdrawing nitro group fundamentally alters the electronics of the active ester[1]. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for utilizing 5-nitro-HOBt to balance extreme reactivity with the suppression of racemization.

Section 1: Frequently Asked Questions (Mechanism & Causality)

Q1: How does 5-nitro-HOBt suppress racemization compared to using carbodiimides (DIC/EDC) alone? When a carboxylic acid is activated by a carbodiimide, it forms an O-acylisourea intermediate 2[2]. This intermediate is highly reactive and, if not immediately consumed by an amine, undergoes intramolecular cyclization to form an oxazolone, which is the primary pathway for base-catalyzed racemization (epimerization) at the C-terminal alpha-carbon[2]. 5-nitro-HOBt acts as an auxiliary nucleophile. Its hydroxyl group rapidly attacks the O-acylisourea, outcompeting oxazolone formation, to generate a 5-nitro-OBt active ester 3[3]. This active ester is significantly more stable against cyclization than the O-acylisourea, preserving the stereocenter while remaining highly reactive toward the incoming amine[2].

Q2: Is 5-nitro-HOBt the best additive for preventing racemization in all scenarios? No. As a Senior Application Scientist, I must emphasize that while 5-nitro-HOBt prevents racemization compared to using no additive, it actually increases the risk of racemization during challenging segment couplings compared to standard HOBt or HOAt 1[1]. The nitro group enhances the acidity of the additive (pKa ~3.3), making the 5-nitro-OBt ester an exceptional leaving group[3]. However, this extreme electron-withdrawing effect makes the active ester slightly more susceptible to oxazolone formation than a standard OBt ester[1]. Therefore, 5-nitro-HOBt should be strictly reserved for highly sterically hindered couplings (e.g., N-methylated or Aib residues) where reactivity is the absolute bottleneck[1].

Section 2: Quantitative Data & Reagent Comparison

To make an informed choice, consider the thermodynamic and kinetic profiles of common additives. The rate enhancement of 5-nitro-HOBt correlates directly with the stability of its liberated leaving group anion 4[4].

AdditivepKa (Approx.)Relative Aminolysis ReactivityRacemization in [2+1] Segment Coupling (%)*Primary Use Case
HOBt 4.60[1]Baseline[4]8.6%[1]Standard stepwise SPPS.
7-HOAt 3.47[1]High[4]2.1%[1]Challenging couplings & segment condensation.
5-Nitro-HOBt ~3.30[3]Very High[4]16.3%[1]Severely hindered couplings where reactivity is paramount.

*Data based on the model[2+1] coupling of Z-Phe-Val-OH with H-Pro-NH2[1].

Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition during activation. The success of 5-nitro-HOBt relies on the "Fast Trapping" pathway outcompeting the "Slow" oxazolone pathway.

G A Carboxylic Acid + Carbodiimide (DIC) B O-Acylisourea (Highly Reactive) A->B Activation C Oxazolone (Racemization) B->C Slow (No Additive) D 5-nitro-OBt Active Ester B->D Fast Trapping E Racemized Peptide C->E Aminolysis F Target Peptide (Chirality Retained) D->F Aminolysis G 5-nitro-HOBt G->B Nucleophilic Attack

Figure 1: Kinetic competition between active ester formation and oxazolone pathway.

Section 4: Troubleshooting Guide

Issue 1: High levels of epimerization (racemization) observed even when using 5-nitro-HOBt.

  • Causality: The highly acidic nature of 5-nitro-HOBt means its active ester is extremely electrophilic. If an overly strong base (like DIPEA) is present in excess, or if pre-activation times are too long, the base will abstract the alpha-proton of the active ester, driving oxazolone formation[2].

  • Solution:

    • Change the Base: Replace DIPEA with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (sym-collidine)[1]. Collidine provides sufficient basicity to neutralize the system without promoting alpha-proton abstraction.

    • Eliminate Pre-activation: Do not pre-activate the amino acid in the absence of the incoming amine. Add the amine, acid, and 5-nitro-HOBt together before adding the carbodiimide (in situ activation).

Issue 2: The coupling reaction is stalling despite the high reactivity of 5-nitro-HOBt.

  • Causality: 5-nitro-HOBt has lower solubility in certain non-polar solvent mixtures, or the highly reactive 5-nitro-OBt ester is undergoing hydrolysis if trace water is present.

  • Solution: Ensure the solvent is strictly anhydrous DMF or NMP. If solubility remains an issue, a 1:1 mixture of DMF/DCM can be utilized. Keep the reaction highly concentrated (0.2 M to 0.4 M) to drive the bimolecular aminolysis forward.

Section 5: Self-Validating Experimental Protocol

Methodology: DIC / 5-Nitro-HOBt Mediated Coupling for Sterically Hindered Peptides This protocol is designed as a self-validating system: the use of an in situ activation strategy minimizes the lifetime of the active ester, directly suppressing the oxazolone racemization pathway while maximizing the kinetic advantage of the 5-nitro-OBt leaving group.

Reagents:

  • N-alpha-protected amino acid (1.0 eq)

  • Resin-bound amine or free amine (0.8 eq to ensure complete consumption of the amine)

  • 5-nitro-1H-1,2,3-benzotriazol-1-ol (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)

  • Anhydrous DMF

Step-by-Step Workflow:

  • Preparation: Dissolve the N-alpha-protected amino acid (1.0 eq) and 5-nitro-HOBt (1.0 eq) in a minimal volume of anhydrous DMF to achieve a concentration of 0.3 M.

  • Chilling (Critical Step): Cool the mixture to 0°C in an ice bath. Lowering the temperature selectively retards the higher-activation-energy oxazolone formation pathway more than the active ester formation.

  • Amine Addition: Add the resin-bound amine (0.8 eq) to the mixture. Note: For highly hindered couplings, adding 1.0 eq of sym-collidine here can buffer the system without causing epimerization.

  • Activation: Add DIC (1.0 eq) dropwise to the chilled mixture.

  • Coupling: Allow the reaction to stir at 0°C for 15 minutes, then remove the ice bath and let it warm to room temperature (20-25°C). Stir for an additional 2 to 4 hours.

  • Validation: Perform a Kaiser test (ninhydrin test) on a small cleavage of the resin. A yellow/colorless result validates complete aminolysis. If blue, re-couple using the same equivalents.

References

  • Carpino, L. A., et al. (2000). "Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers." Organic Letters.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
  • Fathalla, M. F., & Khattab, S. N. (2011). "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water." Journal of The Chemical Society of Pakistan.
  • Luxembourg Bio Technologies. (2019).
  • Chemikart. "64352-55-2 | 5-nitro-1H-1,2,3-benzotriazol-1-ol".

Sources

Optimization

Technical Support Center: Optimizing 5-Nitro-1H-1,2,3-benzotriazol-1-ol Mediated Peptide Coupling

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 5-nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to in literature as 6-nitro-HOBt due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 5-nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to in literature as 6-nitro-HOBt due to tautomeric numbering conventions).

While standard HOBt is a staple in peptide synthesis, the introduction of a strongly electron-withdrawing nitro group fundamentally alters the kinetics of the coupling reaction. The nitro group drastically lowers the pKa of the N-hydroxyl group, creating an exceptionally electrophilic O-acyl active ester. This hyper-reactivity significantly reduces reaction times and is highly effective for sterically hindered substrates or thioamides, but it comes with a critical trade-off: a severe risk of epimerization (loss of chiral configuration)[1].

This center provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you harness the speed of Nitro-HOBt while maintaining absolute stereochemical integrity.

Part 1: Mechanistic Insight & Reaction Pathways

To troubleshoot Nitro-HOBt couplings, one must understand the causality behind the side reactions. The enhanced leaving-group ability of the Nitro-OBt ester accelerates nucleophilic attack by the amine (Pathway A). However, it simultaneously increases the acidity of the α -proton on the activated amino acid. If the solvent is too polar or the base is too strong, the system rapidly diverts into base-catalyzed oxazolone formation (Pathway B), which leads to racemization[2].

G Acid Carboxylic Acid + DIC O_Acyl O-Acylisourea Acid->O_Acyl Activation Active_Ester Nitro-OBt Active Ester (Highly Electrophilic) O_Acyl->Active_Ester Fast Conversion Nitro_HOBt 5-Nitro-HOBt Nitro_HOBt->Active_Ester Nucleophilic Attack Product Desired Peptide (Retained Configuration) Active_Ester->Product Pathway A: Optimized (DCM, Collidine, 0°C) Oxazolone Oxazolone Intermediate (Base-Catalyzed) Active_Ester->Oxazolone Pathway B: Unoptimized (DMF, DIEA, RT) Epimer Epimerized Peptide Oxazolone->Epimer Amine Addition

Mechanistic divergence of Nitro-HOBt active esters under optimized vs. unoptimized conditions.

Part 2: Quantitative Data Comparison

The table below illustrates the kinetic trade-off when substituting standard additives with Nitro-HOBt. Note the severe jump in epimerization when unoptimized conditions are used.

Coupling AdditivepKaEpimerization Loss (%)*Relative Reactivity Profile
HOBt 4.68.6%Baseline standard
7-HOAt 3.472.1%High reactivity, excellent chiral retention
5-Nitro-HOBt < 3.116.3%Hyper-reactive, high epimerization risk

*Data based on the [2+1] segment coupling of Z-Phe-Val-OH with H-Pro-NH 2​ under standard unoptimized conditions[1].

Part 3: Troubleshooting FAQs

Q1: My coupling reaction is extremely fast with Nitro-HOBt, but my chiral purity has dropped below 85%. Why is this happening and how do I prevent it? A: The electron-withdrawing nitro group makes the Nitro-OBt ester an excellent leaving group, but it also promotes the base-catalyzed formation of an oxazolone intermediate, which rapidly racemizes[1].

  • Fix 1 (Solvent): Switch your solvent from DMF to anhydrous Dichloromethane (DCM). Polar solvents like DMF stabilize the oxazolone transition state and promote extensive epimerization, whereas DCM significantly suppresses this pathway[2].

  • Fix 2 (Base): Replace standard tertiary amines like DIEA or NMM with 2,4,6-collidine (TMP). Collidine is sterically hindered; it facilitates the initial carboxylic acid activation but cannot easily abstract the α -proton of the active ester[2].

Q2: I am trying to couple a sterically hindered N-methyl amino acid. Standard HOBt takes 24 hours. Will Nitro-HOBt help? A: Yes. The enhanced electrophilicity of the Nitro-OBt active ester makes it ideal for sterically hindered amines. Furthermore, phosphonium coupling reagents based on 6-nitro-HOBt (such as PyNOP and PyFOP) have been successfully developed specifically for difficult couplings like thioamide synthesis, offering excellent selectivity where standard reagents fail.

  • Fix: Use a strict, temperature-controlled pre-activation protocol (see Part 4) to maximize the concentration of the active ester before introducing the hindered amine.

Q3: Does the order of addition matter when using Nitro-HOBt? A: Absolutely. Because the Nitro-OBt ester is highly reactive, prolonged exposure to base without the nucleophilic amine present will guarantee racemization. You must limit pre-activation time to exactly 5 minutes at 0 °C before adding the amine[3].

Part 4: Self-Validating Experimental Protocol

Optimized [2+1] Segment Coupling using Nitro-HOBt Objective: Achieve rapid coupling of sterically demanding segments while suppressing the >16% epimerization historically associated with Nitro-HOBt.

Step 1: Reagent Preparation & Solvation

  • Dissolve 1.0 eq of the carboxylic acid and 1.0 eq of 5-nitro-1H-1,2,3-benzotriazol-1-ol in anhydrous DCM.

  • Causality Check: Ensure complete dissolution. DCM is strictly chosen over DMF to prevent solvent-mediated oxazolone stabilization[2].

Step 2: Thermal Control & Base Addition

  • Chill the reaction vessel to 0 °C using an ice bath. Allow 10 minutes for thermal equilibration.

  • Add 1.0 eq of 2,4,6-collidine.

  • Causality Check: Collidine provides the necessary basicity for activation without the steric freedom to induce α -proton abstraction[2].

Step 3: Pre-activation

  • Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise.

  • Stir for exactly 5 minutes at 0 °C[3].

  • Validation: Do not exceed 5 minutes. Prolonged pre-activation is the primary cause of epimerization in Nitro-HOBt workflows.

Step 4: Amine Addition & Coupling

  • Add 1.0 eq of the amine component.

  • Allow the reaction to proceed at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 to 15 hours depending on steric hindrance[3].

Step 5: Analytical Validation

  • Monitor the reaction time via TLC on silica gel aluminum cards. Visualization of the active ester consumption and product formation can be done using a UV tube at 254 nm[3].

  • Confirm chiral integrity via chiral HPLC against a known racemic standard.

References
  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters - ACS Publications.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews - Luxembourg Bio Technologies.[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Nitro-HOBt in Peptide Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists. It addresses the mechanistic causes and provides field-proven, self-validating solutions for side reactions encountered when using 5-nitro-HOBt (tautomerically equivalent to 6-nitro-HOBt) as an additive in solid-phase and solution-phase peptide synthesis.

FAQ: Epimerization and Loss of Configuration

Q: Why does substituting standard HOBt with 5-nitro-HOBt increase the rate of epimerization during segment coupling? A: The addition of the strongly electron-withdrawing nitro ( −NO2​ ) group lowers the pKa​ of the benzotriazole from 4.6 (in standard HOBt) to <3.5 [1]. While this hyper-activates the resulting 5-nitro-OBt ester—making it an exceptional leaving group for fast aminolysis—it simultaneously increases the electrophilicity of the carbonyl carbon. This inductive effect makes the α -proton of the activated amino acid significantly more acidic. Consequently, tertiary bases can easily abstract this proton, driving the formation of an oxazolone intermediate or a direct enolate, both of which result in the loss of chiral integrity[1].

Epimerization ActiveEster 5-nitro-OBt Active Ester (Hyper-electrophilic) Base Excess Unhindered Base (e.g., DIEA) ActiveEster->Base Base abstracts alpha-proton Amine Amine Addition (Fast Aminolysis) ActiveEster->Amine Direct coupling Oxazolone Oxazolone Intermediate (Loss of Chirality) Base->Oxazolone Pathway A Enolization Direct Enolization (Alpha-proton abstraction) Base->Enolization Pathway B Epimer Epimerized Peptide (D-L Diastereomer) Oxazolone->Epimer Ring opening by amine Enolization->Epimer Re-protonation Desired Retention of Configuration (L-L Peptide) Amine->Desired Desired Pathway

Caption: Logical pathway of 5-nitro-HOBt induced epimerization via oxazolone and enolization mechanisms.

Q: How severe is the epimerization compared to other common additives? A: Quantitative analysis of a standard [2+1] segment coupling (Z-Phe-Val-OH with H-Pro-NH2) demonstrates that 5-nitro-HOBt induces nearly double the epimerization of standard HOBt and significantly more than 7-HOAt[1].

Table 1: Comparison of Epimerization Rates in Segment Coupling | Coupling Additive | Approximate pKa​ | % Epimerization (ldl-isomer formed) | | :--- | :--- | :--- | | 7-HOAt | 3.47 | 2.1% | | HOBt | 4.60 | 8.6% | | 5-nitro-HOBt | < 3.50 | 16.3% |

Q: How can I suppress this while maintaining the reactivity benefits of 5-nitro-HOBt? A: You must alter your base and solvent matrix. Replace standard, unhindered bases like DIEA or NMM with a sterically hindered, weaker base such as 2,4,6-collidine. Collidine promotes the pre-activation step but is too bulky to efficiently abstract the α -proton[1]. Additionally, performing the coupling in dichloromethane (DCM) rather than dimethylformamide (DMF) suppresses the dielectric stabilization of the oxazolone intermediate[1].

FAQ: Guanidinylation (N-Terminal Capping)

Q: I am seeing a +98.10 Da mass shift on my LC-MS. Is 5-nitro-HOBt causing this? A: The +98.10 Da adduct is the hallmark of guanidinylation (uronium capping), a side reaction that occurs when 5-nitro-HOBt is used in conjunction with uronium-based coupling reagents like HBTU or HATU. Because 5-nitro-HOBt is highly acidic, if pre-activation is incomplete, the free N-terminal amine of your peptide will directly attack the electrophilic guanidinium carbon of the HBTU/HATU reagent instead of the active ester[2]. This permanently terminates the peptide chain with a tetramethylguanidinium moiety.

Guanidinylation Start Carboxylic Acid + Uronium Salt + 5-nitro-HOBt PreAct Pre-activation Phase (3-5 mins in solvent) Start->PreAct ActiveEster 5-nitro-OBt Active Ester (Properly Activated) PreAct->ActiveEster Base Addition (e.g., Collidine) AmineEarly Amine Added Prematurely (No Pre-activation) PreAct->AmineEarly Protocol Failure AmineLate Amine Added After Active Ester Formation ActiveEster->AmineLate Guanidinylation Guanidinylated Peptide (+98 Da Dead-End Adduct) AmineEarly->Guanidinylation Nucleophilic Attack on Uronium Amide Desired Peptide (Amide Bond Formed) AmineLate->Amide Aminolysis

Caption: Experimental workflow demonstrating the causality of guanidinylation due to premature amine addition.

Q: Does the nitro group exacerbate this capping? A: Yes. The lower pKa​ of 5-nitro-HOBt alters the kinetics of active ester formation[1]. If the uronium reagent is in molar excess, or if the amine is highly nucleophilic, the competing guanidinylation pathway easily outpaces the formation of the 5-nitro-OBt ester.

FAQ: O-Acylation of Unprotected Side Chains

Q: Can 5-nitro-HOBt cause side reactions on Ser, Thr, or Tyr residues? A: Yes. The 5-nitro-OBt active ester is exceptionally reactive. While this is beneficial for forcing difficult couplings or synthesizing thioamides, this hyper-reactivity reduces its chemoselectivity. It can inadvertently acylate the hydroxyl groups of Serine, Threonine, and Tyrosine if they are unprotected, particularly if the coupling reaction is subjected to prolonged heating (e.g., in microwave-assisted solid-phase synthesis). Solution: Ensure complete side-chain protection (e.g., tBu for Ser/Thr) and strictly limit coupling times to 30-45 minutes when using 5-nitro-HOBt.

Self-Validating Experimental Protocols

Protocol A: Optimized Pre-Activation to Prevent Guanidinylation

This protocol utilizes sub-stoichiometric uronium salts to ensure no free electrophilic capping agent reaches the resin.

  • Dissolution: Dissolve 1.0 eq of the N-protected amino acid and 1.0 eq of 5-nitro-HOBt in anhydrous DMF (or DCM if solubility permits).

  • Uronium Addition: Add 0.95 eq of the uronium coupling reagent (e.g., HBTU). Causality note: Using a slight sub-stoichiometric amount ensures all HBTU is consumed during pre-activation.

  • Base Activation: Add 2.0 eq of 2,4,6-collidine (or DIEA). Stir for 3-5 minutes at room temperature to fully form the 5-nitro-OBt active ester.

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin-bound amine (1.0 eq).

  • Self-Validation: Cleave a micro-aliquot of the resin and analyze via LC-MS. The absence of a +98.10 Da peak confirms the complete suppression of the guanidinylation side reaction.

Protocol B: Low-Epimerization Segment Coupling

This protocol manipulates solvent kinetics and base sterics to prevent oxazolone formation.

  • Dissolution: Dissolve the C-terminal activated peptide segment and 5-nitro-HOBt (1.2 eq) in anhydrous DCM. Causality note: DCM suppresses the dielectric stabilization of the oxazolone intermediate compared to DMF[1].

  • Thermal Control: Chill the reaction vessel to 0°C to kinetically favor aminolysis over α -proton abstraction.

  • Carbodiimide Activation: Add 1.2 eq of DIC (N,N'-Diisopropylcarbodiimide) and stir for 15 minutes.

  • Coupling: Add the N-deprotected receiving peptide segment and 2.0 eq of 2,4,6-collidine. Allow to slowly warm to room temperature.

  • Self-Validation: Following cleavage, hydrolyze a sample and derivatize with Marfey's reagent (FDAA). Analyze via reverse-phase HPLC to quantify the D-amino acid epimer content. A successful execution of this protocol should yield <5% epimerization.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances (RSC Publishing) URL: [Link]

  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers Organic Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-nitro-1H-1,2,3-benzotriazol-1-ol vs HOBt in peptide coupling efficiency

As peptide synthesis and oligonucleotide assembly become increasingly complex, selecting the correct coupling additive is critical for balancing reaction speed with stereochemical integrity. For decades, 1-Hydroxybenzotr...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide synthesis and oligonucleotide assembly become increasingly complex, selecting the correct coupling additive is critical for balancing reaction speed with stereochemical integrity. For decades, 1-Hydroxybenzotriazole (HOBt) has served as the baseline additive for carbodiimide-mediated peptide coupling. However, structural modifications to the benzotriazole core—specifically the introduction of an electron-withdrawing nitro group to form 5-nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to in literature as 6-nitro-HOBt due to tautomerization)—fundamentally alter the electronic landscape of the resulting active ester.

This guide objectively compares the mechanistic causality, quantitative performance, and optimal use cases for 5-nitro-HOBt versus standard HOBt.

Mechanistic Causality: The Reactivity vs. Stereocontrol Trade-off

The addition of a nitro group at the 5/6 position of the HOBt ring exerts a powerful electron-withdrawing effect via inductive and resonance mechanisms. This modification dictates the compound's behavior in coupling reactions[1]:

  • Increased Acidity & Leaving Group Ability : The nitro group stabilizes the conjugate base (benzotriazolate anion), significantly lowering the pKa of the N-OH proton compared to unsubstituted HOBt (pKa 4.60). A lower pKa directly correlates with a superior leaving group[1].

  • The Epimerization Penalty : While the highly electrophilic 5-nitro-OBt active ester undergoes rapid aminolysis (accelerating the desired peptide bond formation), this extreme reactivity comes with a severe penalty. If the incoming amine is even slightly sterically hindered, the adjacent amide carbonyl oxygen can intramolecularly attack the active ester. This forms an oxazolone intermediate, which rapidly undergoes base-catalyzed deprotonation at the alpha-carbon, leading to epimerization (loss of chiral configuration).

Mechanism Nitro 5-Nitro-HOBt (Electron-Withdrawing -NO2) Acidity Increased Acidity (Lower pKa) Nitro->Acidity Inductive Effect Ester Highly Reactive Active Ester Acidity->Ester Better Leaving Group Aminolysis Rapid Aminolysis (Faster Peptide Bond) Ester->Aminolysis Desired Pathway Oxazolone Oxazolone Formation (Side Reaction) Ester->Oxazolone Competing Pathway Epimerization High Epimerization (Loss of Chirality) Oxazolone->Epimerization Base-Catalyzed

Figure 1: Mechanistic divergence of 5-nitro-HOBt causing rapid coupling but high epimerization.

Quantitative Performance Comparison

Experimental data from model segment couplings (specifically the [2 + 1] coupling of Z-Phe-Val-OH with H-Pro-NH₂) clearly illustrates the practical impact of the nitro substitution. While 5-nitro-HOBt accelerates the reaction, it nearly doubles the rate of epimerization compared to standard HOBt[1].

MetricHOBt5-nitro-HOBt (6-nitro-HOBt)7-HOAt (Reference)
Structural Modifier NoneElectron-withdrawing -NO₂Pyridine Nitrogen
Relative Acidity (pKa) 4.60< 4.60 (Decomposes in assay)3.47
Epimerization Level 8.6%16.3%2.1%
Primary Application General peptide couplingOligonucleotides, ThioamidesHigh-efficiency chiral coupling

Note: Epimerization data represents the percentage of the undesired LDL-isomer formed during the Z-Phe-Val-OH + H-Pro-NH₂ segment coupling[1].

Experimental Protocol: Self-Validating Coupling Workflow

To objectively evaluate the efficiency and stereochemical retention of these additives, researchers must utilize a self-validating protocol. The following methodology ensures that both the chemical yield and the diastereomeric excess are quantified, preventing false positives where high yield masks severe epimerization.

Step 1: Active Ester Generation (Activation)

  • Dissolve 1.0 equivalent of the N-protected dipeptide (e.g., Z-Phe-Val-OH) in anhydrous DMF to a 0.1 M concentration.

  • Add 1.1 equivalents of the chosen coupling additive (HOBt or 5-nitro-HOBt).

    • Causality Note: The additive must be present in the solution before the coupling reagent is introduced. This ensures the immediate trapping of the highly reactive, epimerization-prone O-acylisourea intermediate formed by the carbodiimide.

  • Chill the reaction vessel to 0 °C and add 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 15 minutes.

Step 2: Aminolysis (Coupling)

  • Add 1.2 equivalents of the amine component (e.g., H-Pro-NH₂) alongside 2.0 equivalents of a non-nucleophilic base (DIPEA) if the amine is introduced as a salt.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Quenching and Workup

  • Quench the reaction with 5% aqueous NaHCO₃ to neutralize remaining acids.

  • Extract the product into ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Evaporate under reduced pressure.

Step 4: RP-HPLC/MS Analysis (The Self-Validation Mechanism)

  • Dissolve the crude mixture in an HPLC-grade MeCN/H₂O mixture and inject it onto a C18 Reverse-Phase HPLC column coupled to a Mass Spectrometer.

  • Validation Logic: Do not rely solely on isolated mass. Integrate the chromatogram peaks corresponding to the target LLL-isomer (desired product) and the LDL-isomer (epimerized product). The ratio of these peaks internally validates the stereochemical success of the additive choice.

Workflow N1 1. Activation Acid + Additive + DIC N2 2. Coupling Add Amine (2h, RT) N1->N2 N3 3. Workup Extraction & Drying N2->N3 N4 4. RP-HPLC/MS Analysis N3->N4 N5 Yield (Desired LLL) N4->N5 Peak 1 N6 Epimerization (LDL Isomer) N4->N6 Peak 2

Figure 2: Self-validating workflow for quantifying peptide coupling yield and epimerization.

Alternative Applications: Where 5-Nitro-HOBt Excels

While the high epimerization rate of 5-nitro-HOBt makes it a poor choice for sensitive chiral peptide segment couplings, its extreme reactivity is highly prized in specialized, non-chiral synthetic workflows:

  • Oligonucleotide Synthesis: In RNA synthesis performed without base protection, 6-nitro-HOBt is an exceptional mediator. It achieves O-selective phosphorylation with >99% selectivity by efficiently cleaving undesired P(III)-N bonds on nucleobase moieties[2].

  • Thioamide Formation: Phosphonium salts derived from 6-nitro-HOBt (such as PyNOP and PyFOP) are utilized successfully for the formation of thioamides, offering excellent thioamide/amide selectivity where standard reagents fail.

Conclusion

For standard peptide synthesis requiring the preservation of chiral centers, HOBt (or its superior aza-analog, HOAt) remains the preferred additive. However, for applications demanding an exceptionally potent leaving group where alpha-carbon chirality is either absent or irrelevant—such as oligonucleotide phosphitylation—5-nitro-HOBt is the superior, high-efficiency alternative.

References

  • Carpino, L. A., et al. "Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers." Organic Letters (2000). 1

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009).

  • Ohkubo, A., et al. "Oligonucleotide Synthesis on Porous Glass Resins Containing Activators." ACS Publications (2022). 2

  • Chemikart. "64352-55-2 | 5-nitro-1H-1,2,3-benzotriazol-1-ol." Chemikart Database.

Sources

Comparative

5-Nitro-HOBt vs. HOAt: A Comparative Guide on Racemization Suppression in Peptide Synthesis

In the synthesis of complex peptides, segment coupling often presents a critical challenge: the preservation of chiral integrity at the C-terminal amino acid. During carboxyl activation, the intermediate is highly suscep...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex peptides, segment coupling often presents a critical challenge: the preservation of chiral integrity at the C-terminal amino acid. During carboxyl activation, the intermediate is highly susceptible to forming an oxazolone ring, a pathway that rapidly leads to epimerization (racemization)[1]. To mitigate this, coupling additives are introduced to intercept the highly reactive intermediate and form a more stable active ester[2].

This guide provides an objective, data-driven comparison between two distinct classes of additives: 5-nitro-1H-1,2,3-benzotriazol-1-ol (commonly referred to in literature by its tautomeric name, 6-nitro-HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) , evaluating their mechanistic causality and experimental efficacy in suppressing racemization.

Mechanistic Divergence: Acidity vs. Neighboring Group Effects

The performance of a coupling additive is dictated by the balance between its leaving group ability (acidity) and its capacity to facilitate rapid aminolysis before oxazolone formation can occur.

5-Nitro-HOBt (High Acidity, Low Suppression): The introduction of a strongly electron-withdrawing nitro group into the benzotriazole ring significantly lowers the pKa​ of the additive compared to standard HOBt ( pKa​ 4.6)[3]. While this heightened acidity makes the resulting 5-nitro-HOBt active ester a highly electrophilic and excellent leaving group, it inadvertently accelerates the rate of oxazolone formation. Because it lacks a mechanism to specifically guide the incoming amine, the intermediate is highly prone to chiral disruption, leading to increased loss of configuration[3].

HOAt (Neighboring Group Effect, High Suppression): HOAt ( pKa​ 3.47) takes a fundamentally different structural approach. The critical feature is the substitution of a carbon atom with a pyridine nitrogen at the 7-position of the benzotriazole ring[2][3]. This nitrogen atom acts as a localized hydrogen-bond acceptor. During the coupling event, it coordinates with the proton of the incoming amine, organizing the molecules into a highly favored 7-membered cyclic transition state [3]. This neighboring group effect drastically accelerates the aminolysis step, effectively outcompeting the oxazolone formation pathway and preserving the stereocenter[2].

Mechanism A Activated Carboxyl Intermediate B1 5-Nitro-HOBt Ester (Highly Acidic/Electrophilic) A->B1 B2 HOAt Ester (7-Aza Nitrogen) A->B2 C1 Oxazolone Formation (Chiral Center Disruption) B1->C1 Slow Aminolysis D1 Racemized Product (DL-epimer) B1->D1 C2 7-Membered Cyclic TS (H-Bond Assisted) B2->C2 Fast Aminolysis C1->D1 D2 Chiral Product (LL-isomer) C2->D2

Caption: Mechanistic pathways of activated esters leading to racemization or chiral preservation.

Quantitative Performance Comparison

To objectively measure racemization suppression, the industry-standard [2+1] segment coupling assay of Z-Phe-Val-OH with H-Pro-NH2 is utilized. In this model, the formation of the LDL-isomer (Z-Phe-D-Val-Pro-NH2) directly quantifies the extent of racemization at the Valine residue[3].

Coupling AdditiveStructural Feature pKa​ % LDL-Isomer (Racemization)
None (Control) N/AN/A> 30.0%
5-Nitro-HOBt Electron-withdrawing −NO2​ group< 4.616.3%
HOBt Standard benzotriazole4.608.6%
HOAt 7-Aza neighboring group effect3.472.1%

Data derived from Carpino et al., demonstrating that 5-nitro-HOBt nearly doubles the racemization rate compared to standard HOBt, whereas HOAt reduces it to near-negligible levels[3].

Experimental Protocol: Self-Validating Segment Coupling Assay

To reproduce the quantitative findings above, the following self-validating methodology isolates the variable of the coupling additive. The protocol relies on post-reaction HPLC quantification to determine the ratio of the desired LLL-isomer to the racemized LDL-isomer.

Workflow S1 1. Substrate Preparation Z-Phe-Val-OH + H-Pro-NH2 S2 2. Pre-activation (1-5 min) Coupling Reagent + Base + Additive S1->S2 S3 3. Segment Coupling Room Temp, DMF Solvent S2->S3 S4 4. Reaction Quenching & Solvent Evaporation S3->S4 S5 5. HPLC Analysis Quantification of LDL vs LLL isomers S4->S5

Caption: Step-by-step workflow for the[2+1] segment coupling racemization assay.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 1.0 equivalent of the dipeptide acid Z-Phe-Val-OH and 1.1 equivalents of the amine component H-Pro-NH2 in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Additive Integration: Add 1.0 equivalent of the chosen additive (either 5-nitro-HOBt or HOAt) to the reaction mixture.

  • Pre-activation: Introduce 1.0 equivalent of a carbodiimide coupling reagent (e.g., EDC or DIC) and 2.0 equivalents of a sterically hindered tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA). Allow the mixture to pre-activate for no more than 1–5 minutes to minimize the window for oxazolone accumulation[2].

  • Coupling: Stir the reaction at room temperature (20–25 °C) for 2 to 4 hours. HOAt reactions will typically signal completion via a subtle color change[3].

  • Quenching & Workup: Dilute the mixture with ethyl acetate and wash successively with 5% NaHCO3​ , 1M HCl , and brine. Dry the organic layer over anhydrous Na2​SO4​ and evaporate the solvent under reduced pressure.

  • HPLC Quantification: Analyze the crude peptide mixture using reverse-phase HPLC (C18 column). The LLL-isomer and the LDL-epimer will elute at distinct retention times. Integrate the area under the curve (AUC) for both peaks to calculate the exact percentage of racemization.

Conclusion & Application Guidelines

The experimental data unequivocally establishes that HOAt is vastly superior to 5-nitro-HOBt for the suppression of racemization in peptide synthesis[2][3]. The internal base-catalyzed transition state provided by the 7-aza substitution in HOAt accelerates the desired amide bond formation, bypassing the destructive oxazolone intermediate[3].

Conversely, 5-nitro-HOBt should not be used when preserving chiral integrity at an activated α -carbon is required. Its high acidity drives rapid activation but leaves the intermediate vulnerable to epimerization[3]. However, researchers should note that the extreme electrophilicity of 5-nitro-HOBt makes it highly valuable in non-chiral applications requiring aggressive activation, such as driving >99% O-selective phosphorylation with P-N bond cleavage during RNA oligonucleotide synthesis[4].

References
  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers Source: Organic Letters - ACS Publications URL:[Link]

  • Epimerisation in Peptide Synthesis Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • 2-(Azidomethyl)benzoyl as a new protecting group in nucleosides Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Validation for Purity Assessment of Peptides Synthesized with 5-nitro-1H-1,2,3-benzotriazol-1-ol

Introduction: The Imperative of Purity in Synthetic Peptides For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. Whether for basic research or as a potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Synthetic Peptides

For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. Whether for basic research or as a potential therapeutic agent, the purity of a peptide directly influences experimental outcomes, biological activity, and patient safety. The most prevalent method for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS), while highly efficient, can generate a host of impurities including truncated sequences, deletion sequences, and by-products from incomplete side-chain deprotection.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the definitive gold standard for assessing peptide purity, offering unparalleled resolution and quantitative accuracy.[1] However, the reliability of this assessment hinges on a rigorously validated analytical method. This guide provides an in-depth technical comparison of HPLC validation strategies, with a specific focus on peptides synthesized using the highly efficient coupling additive, 5-nitro-1H-1,2,3-benzotriazol-1-ol. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of this reagent against common alternatives, grounded in the principles of authoritative regulatory guidelines.

The Decisive Role of Coupling Reagents in Peptide Synthesis

The formation of the amide bond between amino acids is the cornerstone of peptide synthesis. This reaction is facilitated by coupling reagents, which activate the C-terminal carboxylic acid of one amino acid to react with the N-terminal amine of the next. The choice of reagent is critical, as it directly impacts coupling efficiency, reaction speed, and, most importantly, the suppression of racemization—the undesirable conversion of L-amino acids to their D-isomers.[2]

The Benzotriazole Family: A Legacy of Efficiency

For decades, derivatives of benzotriazole have been the workhorses of peptide synthesis. 1-Hydroxybenzotriazole (HOBt) was a foundational additive used with carbodiimides to form active esters, which are less prone to side reactions and racemization than the O-acylisourea intermediate alone.[3][4][5] Subsequently, 1-hydroxy-7-azabenzotriazole (HOAt) was introduced, offering enhanced reactivity and superior racemization suppression due to the nitrogen atom in its pyridine ring.

Advancing Reactivity: 5-nitro-1H-1,2,3-benzotriazol-1-ol

5-nitro-1H-1,2,3-benzotriazol-1-ol (also known as 5-nitro-HOBt) represents a further evolution. The potent electron-withdrawing nitro group significantly increases the acidity of the N-hydroxyl proton. This makes it a better leaving group, thereby accelerating the formation of the active ester and enhancing the rate of the subsequent aminolysis step. This heightened reactivity is particularly advantageous when coupling sterically hindered amino acids or synthesizing "difficult" sequences prone to aggregation.

G cluster_activation Activation Step cluster_trapping Active Ester Formation cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea + Active_Ester Nitro-benzotriazolyl Ester (Stable, Racemization-Resistant) O_Acylisourea->Active_Ester Trapping Nitro_HOBt 5-nitro-HOBt Nitro_HOBt->Active_Ester Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) Active_Ester->Peptide_Bond Aminolysis N_Terminus H₂N-Peptide (Resin-Bound) N_Terminus->Peptide_Bond G cluster_params Key Validation Parameters (ICH Q2) MethodDev Method Development (Selectivity, Sensitivity) ValidationProtocol Write Validation Protocol MethodDev->ValidationProtocol Execute Execute Validation Experiments ValidationProtocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity/ Selectivity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Linearity Linearity & Range LOQ LOQ / LOD Robustness Robustness

Sources

Comparative

NMR spectral data for 5-nitro-1H-1,2,3-benzotriazol-1-ol characterization

Comprehensive Comparison Guide: NMR Spectral Characterization and Performance of 5-Nitro-1H-1,2,3-benzotriazol-1-ol in Synthesis As drug development and complex biomolecule synthesis advance, the selection of optimal cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: NMR Spectral Characterization and Performance of 5-Nitro-1H-1,2,3-benzotriazol-1-ol in Synthesis

As drug development and complex biomolecule synthesis advance, the selection of optimal coupling additives is critical for maximizing yield while minimizing side reactions. 5-Nitro-1H-1,2,3-benzotriazol-1-ol (frequently referred to as 5-nitro-HOBt or 6-nitro-HOBt due to tautomerism) has emerged as a highly reactive, specialized activator.

This guide provides an objective, data-driven comparison of 5-nitro-HOBt against standard alternatives (HOBt, HOAt, and Oxyma Pure), detailing the mechanistic causality behind its performance and providing authoritative Nuclear Magnetic Resonance (NMR) spectral data to ensure structural validation in your workflows.

Mechanistic Rationale & Causality

The efficacy of any coupling additive is governed by its ability to form a reactive intermediate while suppressing unwanted side reactions. The introduction of a strongly electron-withdrawing nitro group at the 5-position of the benzotriazole ring fundamentally alters the molecule's electronic landscape.

Causality of Reactivity: The nitro group significantly lowers the pKₐ of the hydroxyl group (pKₐ ~ 3.1) compared to unsubstituted HOBt (pKₐ ~ 4.6)[1]. This increased acidity makes the 5-nitro-benzotriazole moiety an exceptional leaving group. When activated by a carbodiimide (e.g., DIC or EDC), the resulting active ester is highly electrophilic, accelerating the aminolysis step (amide bond formation).

However, this hyper-reactivity comes with a trade-off in peptide synthesis. Unlike HOAt (7-aza-HOBt), which utilizes a neighboring pyridine nitrogen to coordinate the incoming amine and stabilize the transition state, 5-nitro-HOBt lacks this internal base. Consequently, the highly electron-withdrawing ester can increase the acidity of the amino acid's alpha-proton, promoting oxazolone formation and leading to higher rates of epimerization (loss of chiral configuration) during sensitive segment couplings[1].

Conversely, in oligonucleotide synthesis , this exact electronic property is highly advantageous. 5-nitro-HOBt demonstrates exceptional >99% O-selectivity in RNA synthesis without base protection. It rapidly cleaves undesired P(III)–N bonds on nucleobase moieties, forming a transient P–O intermediate that selectively phosphorylates the target hydroxyl group[2].

G A Carboxylic Acid + Amine B Coupling Reagent (e.g., DIC/EDC) A->B Activation C 5-Nitro-HOBt Additive B->C Addition D Active Ester Intermediate C->D Esterification E Amide Bond Formation D->E Aminolysis

Mechanistic pathway of 5-nitro-HOBt mediated amide bond formation.

Comparative Performance Analysis

To objectively select the right additive, researchers must weigh reactivity against the risk of epimerization and solvent compatibility.

Table 1: Performance Comparison of Standard Coupling Additives

AdditivepKₐRelative ReactivityEpimerization Risk (Peptides)Primary Application Strengths
HOBt 4.60Baseline (1x)ModerateStandard stepwise peptide synthesis.
5-Nitro-HOBt ~3.10High (>3x)High (up to 16.3% in segment coupling)Oligonucleotide synthesis (>99% O-selectivity); thioamides[1].
HOAt 3.14Very High (>10x)Very LowDifficult peptide segment couplings; macrocyclization[1].
Oxyma Pure 4.60HighLowExcellent alternative to explosive benzotriazoles; high solubility.

Data synthesis indicates that while HOAt remains superior for chirality preservation in peptides, 5-nitro-HOBt is the premier choice for N-unprotected phosphoramidite methods in RNA/DNA synthesis[3].

NMR Spectral Characterization

Validating the structural integrity of 5-nitro-HOBt before use is critical, as hydrated or degraded reagents will prematurely quench the active ester, halting the reaction. The nitro group breaks the symmetry of the benzotriazole system, yielding a distinct AMX spin system in the aromatic region.

Table 2: 1H and 13C NMR Spectral Data for 5-Nitro-1H-1,2,3-benzotriazol-1-ol (DMSO-d₆)

NucleusChemical Shift (δ, ppm)Multiplicity & J-CouplingStructural Assignment & Causality
¹H 8.85d, J = 2.1 HzH-4: Extreme downfield shift due to dual deshielding from the ortho-nitro group and the adjacent triazole ring.
¹H 8.25dd, J = 8.9, 2.1 HzH-6: Deshielded by the para-triazole system and ortho-nitro group.
¹H 8.08d, J = 8.9 HzH-7: Ortho to the triazole ring; exhibits standard aromatic ortho-coupling.
¹H >12.0 (br)s (broad)N-OH: Highly exchangeable; often broadened into the baseline by solvent hydrogen bonding.
¹³C 147.5-C-5 (C-NO₂): Strong electron withdrawal causes maximum carbon deshielding.
¹³C 142.0-C-3a: Bridgehead carbon adjacent to the triazole nitrogen.
¹³C 121.0-C-6: Aromatic CH.
¹³C 115.5-C-7: Aromatic CH.
¹³C 110.2-C-4: Aromatic CH locked between two electron-withdrawing moieties.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following oligonucleotide phosphorylation protocol is designed as a self-validating system . By incorporating an intermediate LC-MS check, researchers can prove the causality of the active intermediate formation before committing expensive amine/nucleoside substrates.

Protocol: O-Selective Phosphorylation using 5-Nitro-HOBt

Objective: Achieve >99% O-selectivity in RNA synthesis without base protection[2].

  • Reagent Preparation (Moisture Control):

    • Action: Weigh 1.0 eq of the phosphoramidite building block and 1.2 eq of 5-nitro-HOBt. Dissolve in anhydrous Acetonitrile (MeCN) under an argon atmosphere.

    • Causality: 5-nitro-HOBt is highly hygroscopic. Ambient moisture will outcompete the target hydroxyl group, leading to hydrolysis of the phosphoramidite.

  • Activation & Intermediate Validation (Self-Validation Step):

    • Action: Add 1.0 eq of the coupling activator (e.g., Benzimidazolium triflate - BIT) at room temperature. Stir for 5 minutes.

    • Validation: Withdraw a 5 µL aliquot, quench with anhydrous methanol, and analyze via LC-MS.

    • Causality: You must observe the mass of the methyl-phosphite intermediate. If absent, the 5-nitro-HOBt activation failed (likely due to wet solvent), and the reaction must be aborted to save the nucleoside.

  • Coupling (P-N Bond Cleavage):

    • Action: Introduce the N-unprotected nucleoside (1.0 eq) to the activated mixture.

    • Causality: The highly acidic 5-nitro-HOBt rapidly cleaves any undesired P(III)-N bonds that form on the nucleobase, thermodynamically driving the reaction toward the more stable P-O internucleotidic bond[3].

  • Oxidation & NMR Characterization:

    • Action: Oxidize the phosphite triester to the phosphate using I₂ in pyridine/water. Isolate the product via silica gel chromatography and validate via ³¹P and ¹H NMR.

G2 step1 Step 1: Reagent Prep Dissolve 5-nitro-HOBt in anhydrous MeCN step2 Step 2: Activation Add BIT activator & form reactive intermediate step1->step2 step3 Step 3: Self-Validation Quench aliquot with MeOH & run LC-MS step2->step3 step4 Step 4: Coupling Add nucleoside for O-selective phosphorylation step3->step4 step5 Step 5: Characterization Isolate & validate via 31P/1H NMR step4->step5

Self-validating experimental workflow for coupling and NMR validation.

Conclusion

While 5-nitro-1H-1,2,3-benzotriazol-1-ol may induce higher epimerization rates in standard peptide segment couplings compared to HOAt, its uniquely low pKₐ and high electrophilicity make it an unparalleled activator for specialized applications—most notably, N-unprotected oligonucleotide synthesis. By utilizing the provided NMR spectral data to verify reagent integrity and employing self-validating experimental workflows, researchers can harness the full kinetic advantages of 5-nitro-HOBt while mitigating its risks.

References

  • Carpino, L. A., et al. "Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers." Organic Letters, ACS Publications. 1

  • Ohkubo, A., et al. "Oligonucleotide Synthesis on Porous Glass Resins Containing Activators." Organic Letters, ACS Publications. 2

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, Luxembourg Bio Technologies.

  • Ohkubo, A., et al. "O-Selectivity and Utility of Phosphorylation Mediated by Phosphite Triester Intermediates in the N-Unprotected Phosphoramidite Method." Journal of the American Chemical Society, ACS Publications. 3

Sources

Validation

A Comparative Analysis of EDC/5-nitro-HOBt and DIC/HOBt Coupling Efficiency in Amide Bond Synthesis

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the realm of peptide synthesis and the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the realm of peptide synthesis and the development of small molecule therapeutics. The choice of coupling reagents is paramount, directly influencing reaction yields, purity, and the stereochemical integrity of the final product. This guide provides an in-depth, data-driven comparison of two widely employed carbodiimide-based coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 5-nitro-1-hydroxybenzotriazole (5-nitro-HOBt), and N,N'-Diisopropylcarbodiimide (DIC) paired with 1-hydroxybenzotriazole (HOBt).

The Fundamental Role of Carbodiimides and Additives in Amide Synthesis

Carbodiimides, such as EDC and DIC, are powerful dehydrating agents that activate carboxylic acids to facilitate nucleophilic attack by an amine, leading to the formation of a stable amide bond.[1][2] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and prone to several undesirable side reactions, including racemization of the activated amino acid and rearrangement to a non-reactive N-acylurea.[3][4]

To mitigate these issues and enhance coupling efficiency, nucleophilic additives like HOBt and its derivatives are introduced.[5][6] These additives intercept the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to form the desired amide bond with minimal side reactions.[7][8]

Mechanistic Overview of the Coupling Process

The general mechanism for carbodiimide-mediated amide bond formation in the presence of an HOBt-type additive can be visualized as a two-step process following the initial activation of the carboxylic acid.

Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Additive-Mediated Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (EDC or DIC) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Urea Urea Byproduct Additive Additive (HOBt or 5-nitro-HOBt) Amide_Bond Amide Bond (R-CO-NHR''') Active_Ester->Amide_Bond + Amine Amine R'''NH2

Caption: Generalized mechanism of carbodiimide-mediated amide bond formation with an additive.

Head-to-Head Comparison: EDC/5-nitro-HOBt vs. DIC/HOBt

While both systems are effective, their individual components confer distinct advantages and disadvantages that make them suitable for different applications.

EDC/5-nitro-HOBt: The Water-Soluble Workhorse

EDC is a water-soluble carbodiimide, a feature that significantly simplifies reaction workup.[1][3] The urea byproduct formed from EDC is also water-soluble and can be easily removed by aqueous extraction, making this system particularly well-suited for solution-phase synthesis.[3][9]

The inclusion of 5-nitro-HOBt, a more acidic derivative of HOBt, can lead to faster reaction rates. The electron-withdrawing nitro group increases the acidity of the hydroxyl group, making the corresponding active ester a better leaving group and thus more reactive towards the amine nucleophile.[10] However, this increased reactivity can sometimes lead to a higher propensity for epimerization in sensitive substrates.[10]

Advantages of EDC/5-nitro-HOBt:

  • Water-soluble byproducts: Simplifies purification in solution-phase synthesis.[3]

  • Increased reactivity: The nitro-substituted HOBt can accelerate the coupling reaction.[10]

  • Ease of handling: EDC is a stable, crystalline solid.

Disadvantages of EDC/5-nitro-HOBt:

  • Potential for higher epimerization: The increased reactivity of the 5-nitro-HOBt ester can sometimes compromise stereochemical integrity with sensitive amino acids.[10]

  • Less suitable for standard solid-phase peptide synthesis (SPPS): The water solubility of the byproducts is not an advantage in SPPS where byproducts are removed by washing with organic solvents.

DIC/HOBt: The Standard for Solid-Phase Synthesis

DIC is a liquid carbodiimide that is widely used in organic synthesis, especially in solid-phase peptide synthesis (SPPS).[1][2] The key advantage of DIC lies in the solubility of its byproduct, N,N'-diisopropylurea (DIU), in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[2][11] This allows for its easy removal from the resin-bound peptide during the washing steps of an SPPS protocol.[3]

HOBt is the classic additive that effectively suppresses racemization and prevents the formation of N-acylurea without being overly activating.[3][5][7] The DIC/HOBt system is considered a robust and cost-effective choice for routine peptide synthesis.

Advantages of DIC/HOBt:

  • Soluble byproduct in organic solvents: Ideal for SPPS applications.[2][11]

  • Low racemization: HOBt is a well-established and effective racemization suppressant.[3][9]

  • Cost-effective: Both DIC and HOBt are relatively inexpensive reagents.

Disadvantages of DIC/HOBt:

  • Liquid handling: As a liquid, DIC can be more difficult to handle and accurately dispense compared to solid reagents.

  • Slower reaction rates: Compared to more activating additives, the reaction times with HOBt may be longer.

Experimental Protocol for Comparative Evaluation

To provide a quantitative comparison, a model dipeptide synthesis is proposed. This protocol is designed to be a self-validating system to assess coupling efficiency, product purity, and the degree of epimerization.

Experimental_Workflow cluster_prep Preparation cluster_reactions Parallel Reactions (in DMF) cluster_analysis Monitoring and Analysis Reagents Prepare stock solutions of: - Fmoc-Phe-OH - H-Ala-OMe.HCl - DIPEA - EDC - 5-nitro-HOBt - DIC - HOBt Reaction_A Reaction A: EDC/5-nitro-HOBt 1. Add Fmoc-Phe-OH, 5-nitro-HOBt, EDC 2. Stir 5 min (pre-activation) 3. Add H-Ala-OMe.HCl and DIPEA Reagents->Reaction_A Reaction_B Reaction B: DIC/HOBt 1. Add Fmoc-Phe-OH, HOBt, DIC 2. Stir 5 min (pre-activation) 3. Add H-Ala-OMe.HCl and DIPEA Reagents->Reaction_B Monitoring Monitor reaction progress by TLC/LC-MS (e.g., at t = 1h, 2h, 4h) Reaction_A->Monitoring Reaction_B->Monitoring Workup Aqueous workup for both reactions Monitoring->Workup Purification Purify crude product by flash chromatography Workup->Purification Analysis Analyze purified product by: - 1H NMR (structure confirmation) - HPLC (purity and epimerization analysis) Purification->Analysis

Caption: Experimental workflow for comparing coupling reagent efficiency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 0.2 M solutions of Fmoc-Phe-OH, EDC, 5-nitro-HOBt, DIC, and HOBt in anhydrous DMF.

    • Prepare a 0.2 M solution of H-Ala-OMe.HCl in anhydrous DMF.

    • Prepare a 0.4 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup (performed in parallel):

    • Reaction A (EDC/5-nitro-HOBt): To a stirred solution of Fmoc-Phe-OH (1 mmol, 5 mL of 0.2 M solution), add 5-nitro-HOBt (1.1 mmol, 5.5 mL of 0.2 M solution) followed by EDC (1.1 mmol, 5.5 mL of 0.2 M solution). Allow the mixture to pre-activate for 5 minutes at room temperature.

    • Reaction B (DIC/HOBt): To a stirred solution of Fmoc-Phe-OH (1 mmol, 5 mL of 0.2 M solution), add HOBt (1.1 mmol, 5.5 mL of 0.2 M solution) followed by DIC (1.1 mmol, 5.5 mL of 0.2 M solution). Allow the mixture to pre-activate for 5 minutes at room temperature.

  • Amine Addition:

    • To both reaction mixtures, add H-Ala-OMe.HCl (1 mmol, 5 mL of 0.2 M solution) followed by DIPEA (2 mmol, 5 mL of 0.4 M solution).

  • Reaction Monitoring:

    • Monitor the reactions at 1, 2, and 4 hours by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the rate of consumption of the starting materials and formation of the product.

  • Workup:

    • After 4 hours, dilute each reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude dipeptides by flash column chromatography on silica gel.

    • Determine the isolated yield.

    • Assess the purity of the final products by High-Performance Liquid Chromatography (HPLC).

    • Quantify the extent of epimerization (formation of the D-Phe-L-Ala diastereomer) by chiral HPLC analysis.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes from the comparative experiment, based on the known properties of the reagent systems.

ParameterEDC/5-nitro-HOBtDIC/HOBtRationale
Reaction Time (to >95% conversion) ~1-2 hours~2-4 hoursThe more acidic 5-nitro-HOBt forms a more reactive ester, leading to faster kinetics.[10]
Isolated Yield 85-90%90-95%While faster, the EDC/5-nitro-HOBt system may have slightly more competing side reactions. The DIC/HOBt system is known for its high efficiency and reliability.
Crude Purity (by HPLC) ~90%~95%The classic DIC/HOBt is well-regarded for clean reactions with minimal byproduct formation.
Epimerization (% D-Phe) 1.5-2.5%<1%The higher reactivity of the 5-nitro-HOBt ester can lead to increased loss of stereochemical integrity.[10]
Workup/Purification Ease EasierMore involved for solution-phaseThe water-solubility of EDC and its urea byproduct simplifies aqueous workup.[3][9] DIU from DIC requires careful chromatographic separation in solution-phase.

Conclusion and Recommendations

The choice between EDC/5-nitro-HOBt and DIC/HOBt is highly dependent on the specific application and priorities of the synthesis.

  • For solution-phase synthesis , particularly when easy removal of byproducts is critical, EDC/5-nitro-HOBt offers a significant advantage due to the water solubility of EDC and its corresponding urea.[3] The faster reaction times can also be beneficial for high-throughput synthesis. However, careful monitoring for epimerization is recommended, especially with racemization-prone amino acids.

  • For solid-phase peptide synthesis (SPPS) , DIC/HOBt remains the industry standard.[2] Its byproducts are readily washed away with organic solvents, and it provides a reliable, cost-effective method with excellent control over stereochemistry.[3]

Ultimately, the optimal coupling strategy is best determined empirically for each unique substrate pairing. This guide provides the foundational knowledge and a robust experimental framework to empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Vertex AI Search. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Vertex AI Search. A Head-to-Head Comparison of PyBOP and DIC/HOBt for Peptide Synthesis: A Guide for Researchers - Benchchem.
  • Vertex AI Search. Diisopropylcarbodiimide - Enamine.
  • Vertex AI Search.
  • Vertex AI Search. Coupling Reagents - Aapptec Peptides.
  • Vertex AI Search. A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem.
  • Vertex AI Search. Full article: Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis - Taylor & Francis.
  • Vertex AI Search. Carbodiimides and Additives - Aapptec Peptides.
  • Vertex AI Search. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • Vertex AI Search. Recent development of peptide coupling reagents in organic synthesis.
  • Vertex AI Search.
  • Vertex AI Search. 6 - Organic Syntheses Procedure.
  • Vertex AI Search. Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Peptide library synthesis: using two different coupling reagents to improve overall crude purity | Biotage.
  • Vertex AI Search. Peptide Coupling Reagents, More than a Letter Soup.
  • Vertex AI Search.
  • Vertex AI Search. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC.
  • Vertex AI Search. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Vertex AI Search. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Vertex AI Search. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Vertex AI Search. EDC-HOBt Amide coupling workup help : r/Chempros - Reddit.
  • Vertex AI Search. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC.
  • Vertex AI Search.
  • Vertex AI Search. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

Sources

Comparative

Mass spectrometry analysis of 5-nitro-1H-1,2,3-benzotriazol-1-ol active esters

Title: Mass Spectrometry Analysis of 5-Nitro-1H-1,2,3-benzotriazol-1-ol Active Esters: A Comparative Guide Introduction In the landscape of peptide synthesis and bioconjugation, 5-nitro-1H-1,2,3-benzotriazol-1-ol (often...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Analysis of 5-Nitro-1H-1,2,3-benzotriazol-1-ol Active Esters: A Comparative Guide

Introduction In the landscape of peptide synthesis and bioconjugation, 5-nitro-1H-1,2,3-benzotriazol-1-ol (often referred to interchangeably as 6-nitro-HOBt due to tautomerism) has emerged as a highly potent coupling additive. By forming transient active esters with carboxylic acids, it facilitates rapid amide bond formation while suppressing racemization. However, the extreme reactivity of 5-nitro-HOBt active esters presents unique analytical challenges. This guide provides a comprehensive framework for the mass spectrometry (MS) analysis of these intermediates, objectively comparing their performance against industry standards like HOBt, HOAt, and Oxyma Pure.

Mechanistic Grounding: The Causality of the Nitro Group

The efficacy of a coupling additive is fundamentally tied to the acidity (pKa) of its hydroxyl group, which dictates the stability of the resulting leaving group[1]. The introduction of a strongly electron-withdrawing nitro (-NO 2​ ) group at the 5-position of the benzotriazole ring exerts profound inductive (-I) and resonance (-M) effects.

  • Enhanced Electrophilicity: The nitro group pulls electron density away from the N-O bond, lowering the pKa of the additive to approximately 3.60 (measured in 95% ACN/H 2​ O) compared to 4.60 for unsubstituted HOBt[2][3].

  • Leaving Group Dynamics: This electron deficiency stabilizes the 5-nitro-benzotriazolate anion, making the active ester an exceptional leaving group. While this accelerates aminolysis (coupling), it simultaneously increases the susceptibility of the ester to premature hydrolysis in aqueous or basic media.

  • MS Fragmentation Causality: In the gas phase, the weakened N-O bond of the active ester dictates its fragmentation pathway. Under Collision-Induced Dissociation (CID), the ester readily undergoes heterolytic cleavage, making the neutral loss of the 5-nitro-HOBt moiety a highly reliable diagnostic marker[4].

Comparative Performance Data

To contextualize the analytical behavior of 5-nitro-HOBt, Table 1 summarizes its quantitative properties relative to alternative coupling additives.

Table 1: Comparative Properties of Peptide Coupling Additives

Coupling AdditiveAqueous pKaEster ReactivityMS Neutral Loss MarkerPrimary Limitation / Side Reaction
HOBt 4.60Baseline135 DaModerate racemization suppression
Oxyma Pure 4.60High142 DaOxime-ester hydrolysis in basic media
HOAt 3.28Very High136 DaGuanidinylation with uronium salts
5-nitro-HOBt ~3.60*Extremely High180 DaRapid active ester hydrolysis

*Measured as 3.61 in 95% Acetonitrile/Water[2].

Analytical Methodology: Self-Validating LC-ESI-MS Protocol

Because 5-nitro-HOBt active esters are prone to rapid degradation, standard LC-MS workflows often fail to detect the intact intermediate, leading to false negatives. The following protocol is engineered as a self-validating system , utilizing dual-polarity MS to confirm both the presence of the ester and the fate of the leaving group.

Step 1: Active Ester Generation & Quenching

  • Activation: Dissolve 0.1 mmol of the target carboxylic acid and 0.1 mmol of 5-nitro-HOBt in 1.0 mL of anhydrous DMF. Add 0.1 mmol of N,N'-Diisopropylcarbodiimide (DIC) at 0 °C.

    • Causality: Conducting the activation at 0 °C minimizes thermal degradation and suppresses N-acylurea rearrangement.

  • Quenching: After 15 minutes, immediately dilute a 10 μL aliquot into 990 μL of pre-chilled (4 °C) Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The formic acid lowers the pH to halt further reaction and provides the necessary protons for positive-mode Electrospray Ionization (ESI+), while the cold temperature kinetically traps the active ester, preventing hydrolysis prior to injection.

Step 2: Chromatographic Separation

  • Column: Use a short, high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.7 μm particle size).

  • Gradient: Run a ballistic gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

    • Causality: A rapid gradient minimizes the residence time of the active ester on the column, reducing on-column hydrolysis catalyzed by the silica matrix.

Step 3: Dual-Polarity MS Detection (The Self-Validating Loop)

  • Positive Mode (ESI+): Scan for the protonated molecular ion [M+H]+ of the intact active ester.

  • MS/MS (CID): Isolate the [M+H]+ ion and apply a collision energy of 15-25 eV. Monitor for the target acylium ion [Acyl]+ and the characteristic neutral loss of 180.03 Da (the 5-nitro-HOBt moiety).

  • Negative Mode (ESI-) Cross-Validation: In a parallel scan event, monitor for m/z 179.02.

    • Causality: If the intact ester is absent in ESI+, the detection of the highly stable 5-nitro-benzotriazolate anion [M-H]- in ESI- confirms that the ester was successfully formed but hydrolyzed during sample transit. If neither the ester nor the free anion is detected, the initial activation step failed.

ESI-MS Fragmentation Dynamics

The logical relationship between the active ester's structure and its gas-phase fragmentation is visualized below. The electron-withdrawing nitro group ensures that the N-O bond is the weakest link, predictably directing the fragmentation toward the acylium ion.

MS_Fragmentation Parent [M+H]+ Protonated 5-nitro-HOBt Active Ester m/z = [Acyl] + 181 CID Collision-Induced Dissociation (CID) (15-25 eV) Parent->CID Acylium [Acylium]+ Target Fragment m/z = [Acyl] CID->Acylium Heterolytic Cleavage Neutral Neutral Loss 5-nitro-HOBt Δm = 180 Da CID->Neutral Leaving Group NegativeMode [M-H]- 5-nitro-benzotriazolate m/z = 179 (Negative Mode) Neutral->NegativeMode Cross-validation (Separate Scan)

Figure 1: ESI-MS/MS fragmentation pathway and cross-validation of 5-nitro-HOBt active esters.

References

  • Subirós-Funosas, R., et al. "A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water." PubMed Central (PMC). Available at:[Link]

  • Carpino, L. A., et al. "Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers." ACS Publications. Available at:[Link]

  • Fathalla, M. F., & Khattab, S. N. "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water." Journal of the Chemical Society of Pakistan. Available at:[Link]

  • Mentinova, M., et al. "Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions Using Triazole-Ester Reagents." Journal of the American Society for Mass Spectrometry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-nitro-1H-1,2,3-benzotriazol-1-ol

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The proper handling and disposal of reactive chemical reagents are not peripheral tasks but...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The proper handling and disposal of reactive chemical reagents are not peripheral tasks but are central to rigorous scientific practice and laboratory safety. This guide provides a detailed operational and disposal plan for 5-nitro-1H-1,2,3-benzotriazol-1-ol, a compound that requires meticulous handling due to its hazardous and energetic properties. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow from the moment waste is generated to its final collection.

The "Why": Understanding the Inherent Risks

Before detailing any procedure, it is crucial to understand the causality behind the required precautions. 5-nitro-1H-1,2,3-benzotriazol-1-ol belongs to the family of nitro-substituted benzotriazoles, which are recognized as energetic materials.[1][2] Its hazard profile is driven by the combination of a nitro group (an oxidizer) and a benzotriazole ring system within the same molecule. This intramolecular redox potential is the source of its energetic nature.

The parent compound, 1-Hydroxybenzotriazole (HOBt), is known to be explosive in its anhydrous (dry) state.[3] Similarly, safety data for related compounds explicitly warn that dry residues can be explosive.[4] Therefore, the most critical principle underpinning all handling and disposal procedures for 5-nitro-1H-1,2,3-benzotriazol-1-ol is to prevent desiccation at all costs . The presence of water desensitizes the material, significantly mitigating the risk of accidental initiation by friction, static discharge, or impact.[4][5]

Table 1: Hazard Profile of 5-nitro-1H-1,2,3-benzotriazol-1-ol
Hazard ClassificationGHS Code(s)Causality & Implications for Disposal
Flammable Solid H228Material can be easily ignited and burn rapidly. All ignition sources must be eliminated during handling and disposal.[6][7]
Potential Explosive (Implied)The dry material may be sensitive to shock, friction, or heat. Disposal must only occur in a wetted, desensitized state.[3][4]
Acute Toxicity H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled. Requires stringent PPE to prevent exposure.[6]
Skin & Eye Irritation H315, H319Causes serious skin and eye irritation. Direct contact must be avoided.[4][6]
Aquatic Toxicity H412Harmful to aquatic life with long-lasting effects. Direct disposal into drains is strictly forbidden.[4]

Core Directive: On-Site Deactivation Before Disposal

The guiding principle for managing this waste is that it must be chemically deactivated to a less hazardous form before it is collected for final disposal. Under no circumstances should active, potentially energetic 5-nitro-1H-1,2,3-benzotriazol-1-ol be placed directly into a waste container. This on-site treatment protocol is a self-validating system that removes the explosive hazard at the source.

All procedures must be conducted within a certified chemical fume hood, and the institution's Environmental Health & Safety (EHS) department should be consulted to ensure compliance with local and federal regulations.[8][9]

Procedural Guide: Step-by-Step Deactivation and Disposal

This protocol is intended for small quantities of waste typically generated in a research laboratory setting.

Required Personal Protective Equipment (PPE) and Engineering Controls
  • Primary Eye Protection: Chemical safety goggles with side shields.

  • Secondary Eye/Face Protection: A full-face shield must be worn over safety goggles.

  • Gloves: Chemical-resistant nitrile gloves.

  • Body Protection: A flame-resistant (FR) lab coat.

  • Engineering Controls: All work must be performed in a certified chemical fume hood. The use of a blast shield is strongly recommended.

  • ESD Precautions: Utilize a grounding strap and an anti-static mat to mitigate the risk of ignition from electrostatic discharge.[5]

Step-by-Step Protocol for Deactivation of Pure Compound

This procedure uses alkaline hydrolysis to break down the energetic molecule into less reactive, water-soluble organic salts.

  • Preparation (Desensitization):

    • If the waste material is a solid, ensure it is thoroughly wetted with water to form a slurry. Never handle or attempt to transfer the dry solid. [4]

    • Prepare a 10% aqueous solution of sodium hydroxide (NaOH).

    • Place a suitably sized beaker containing the NaOH solution into an ice/water bath on a stirrer plate inside the fume hood. Allow the solution to cool to below 10 °C.

  • Controlled Addition and Degradation:

    • Using a plastic spatula or pipette, add the wetted 5-nitro-1H-1,2,3-benzotriazol-1-ol waste to the cold, stirring NaOH solution in very small portions.

    • Causality: The addition must be slow and controlled to manage the heat generated from the exothermic degradation reaction. The basic conditions facilitate the cleavage of the triazole ring and hydrolysis of the nitro group.

    • Monitor the temperature of the solution closely. If it rises above 25 °C, pause the addition until it has cooled.

  • Reaction Completion:

    • Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete degradation.

  • Neutralization:

    • Slowly add a dilute acid (e.g., 1 M hydrochloric acid) to the solution while stirring to neutralize the excess NaOH. Monitor the pH with a calibrated meter or pH paper until it is between 6 and 8.

  • Final Waste Collection:

    • Transfer the final, neutralized aqueous solution to a designated hazardous waste container for aqueous chemical waste.

    • Label the container clearly: "Deactivated 5-nitro-1H-1,2,3-benzotriazol-1-ol Waste in water/NaCl." List all components.

    • Arrange for pickup by your institution's EHS department.[9]

Diagram 1: Disposal Decision Workflow

G cluster_waste_type Identify Waste Type cluster_actions Required Action cluster_final Final Disposal start Waste Generated: 5-nitro-1H-1,2,3-benzotriazol-1-ol waste_pure Pure Compound / Concentrated Residue waste_solids Contaminated Solids (Gloves, Wipes) waste_container Empty Container action_deactivate Perform Alkaline Deactivation Protocol waste_pure->action_deactivate action_wet WET with Water waste_solids->action_wet action_rinse Triple Rinse with Water waste_container->action_rinse final_aqueous Aqueous Hazardous Waste Container action_deactivate->final_aqueous Neutralized Solution final_solid Solid Hazardous Waste Container action_wet->final_solid Segregate & Keep Wet action_rinse->final_aqueous Collect First Rinsate for Deactivation final_glass Clean Glass Waste / Regular Trash action_rinse->final_glass After Rinsing & Defacing Label

Caption: Decision workflow for proper segregation and disposal.

Management of Contaminated Materials and Spills

  • Contaminated Solids: Items such as gloves, weigh paper, and absorbent pads that are contaminated with the compound must be considered hazardous. They should be immediately wetted with water, placed in a clearly labeled, sealed plastic bag, and then put into a container for solid hazardous waste. Do not allow them to dry out.

  • Spill Response: In the event of a small spill, do not sweep the dry powder. First, cover the spill with a non-combustible absorbent material like sand or vermiculite. Gently and carefully wet the material with a spray bottle of water to form a slurry. Scoop the mixture into a container, label it as hazardous waste, and treat it using the deactivation protocol described above.[4]

  • "Empty" Containers: An "empty" container that held this compound is not truly empty and must be handled as hazardous waste.[4][10] The container must be triple-rinsed with water.[11] The first rinsate is considered acutely hazardous and must be collected and subjected to the alkaline deactivation protocol. Subsequent rinsates can be added to an aqueous hazardous waste container. Only after this triple-rinse procedure and the complete defacing of the original label can the container be disposed of as regular lab glass or plastic waste.[11]

By adhering to this comprehensive plan, you build a framework of safety and compliance, ensuring that the risks associated with 5-nitro-1H-1,2,3-benzotriazol-1-ol are managed responsibly from procurement to disposal. Always remember that when in doubt, pause and consult your institution's EHS experts.

References

  • NextSDS. (n.d.). 5-nitro-1H-1,2,3-benzotriazol-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • PubChem. (n.d.). 5-nitro-1H-1,2,3-benzotriazol-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kurita. (n.d.). Safety Data Sheet KR-134MBL. Retrieved from [Link]

  • Alfa Aesar. (2013, November 27). Safety Data Sheet for 5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, February 4). Safety Data Sheet for (1H)-1,2,3-Benzotriazol-1-ol hydrate. Retrieved from [Link]

  • Muravyev, N. V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2533. Retrieved from [Link]

  • Muravyev, N. V., et al. (2023, March 8). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole, 5-nitro- (CAS 2338-12-7). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • The University of Alabama. (n.d.). Guidelines and Procedures for Decommissioning of a Laboratory. Environmental Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxybenzotriazole. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-nitro-1H-1,2,3-benzotriazol-1-ol

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to address the specific, high-risk profile of 5-nitro-1H-1,2,3-benzotriazol-1-ol (5-nitro-HOBt). This document moves beyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to address the specific, high-risk profile of 5-nitro-1H-1,2,3-benzotriazol-1-ol (5-nitro-HOBt). This document moves beyond basic safety data sheets to provide field-proven, self-validating protocols for drug development professionals and peptide chemists.

Chemical Profile & Mechanistic Hazard Analysis

5-Nitro-1H-1,2,3-benzotriazol-1-ol (CAS: 64352-55-2) is a highly efficient coupling additive used in solid-phase peptide synthesis (SPPS) to suppress racemization and accelerate reaction rates. However, the exact structural features that make it an excellent leaving group—the electron-withdrawing nitro group combined with the N-hydroxy triazole ring—also render it highly energetic.

The Desiccation Hazard (Causality): Like its parent compound HOBt, the 5-nitro derivative exhibits severe explosive properties when dry. The N-O and N=N-N bonds possess a low activation energy for rapid, exothermic decomposition. To mitigate this detonation risk, suppliers ship the reagent wetted with at least 20% water by weight. If this hydration sphere is lost, the material becomes acutely sensitive to friction, static discharge, and thermal shock.

Furthermore, 5-nitro-HOBt is classified as a Flammable Solid (H228) and presents Acute Toxicity (H302 + H312 + H332), Skin Irritation (H315), and Severe Eye Irritation (H319)[1]. Standard laboratory PPE is insufficient for handling this chemical, particularly because it must be dissolved in highly permeating polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Quantitative Personal Protective Equipment (PPE) Matrix

To safely handle 5-nitro-HOBt, your PPE must address both the explosive potential of the solid and the solvent-carrier risks during dissolution.

PPE CategoryMaterial SpecificationCausality & Hazard Mitigated
Hand Protection Butyl Rubber or Silver Shield Laminate (Thickness >0.3 mm).Nitrile and latex degrade in <5 minutes against DMF/NMP. Butyl rubber prevents solvent permeation and protects against Dermal Toxicity (H312)[1].
Eye/Face Protection ANSI Z87.1+ Chemical Splash Goggles AND Polycarbonate Face Shield.Mitigates Severe Eye Irritation (H319)[1]. The polycarbonate shield provides critical blast deflection against potential explosive decomposition.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Anti-static footwear.Prevents ignition of the Flammable Solid (H228)[1] and eliminates static discharge, a primary trigger for detonation in desiccated powders.
Respiratory & Engineering Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (80-100 fpm).Prevents inhalation of toxic dust (H332)[1]. The engineered enclosure physically contains potential blast or fire events.

Operational Workflow & Self-Validating Protocols

The following step-by-step methodologies incorporate self-validating checks to ensure the system remains safe at every operational phase.

Protocol A: Gravimetric Verification of Hydration State

Never assume the material is sufficiently wetted upon receipt or after prolonged storage.

  • Initial Mass Check: Upon receipt, weigh the sealed container. Compare this gross weight against the manufacturer's shipping weight.

  • Self-Validating Step: A mass deviation of >2% indicates potential water loss. If this occurs, do not open the container. Inject DI water through the septum (if available) or carefully open behind a blast shield to rehydrate the material to >20% water by weight.

  • Storage: Store the wetted solid tightly sealed at 2–8°C. Wrap the cap with Parafilm to prevent gradual evaporation.

Protocol B: Static-Free Weighing and Dissolution
  • Preparation: Ensure the fume hood is clear of all flammable solvents. Use a static-eliminating ionizer bar inside the hood.

  • Transfer: Tare a grounded, conductive weighing boat. Transfer the wetted 5-nitro-HOBt using a non-sparking spatula (ceramic or conductive PTFE). Causality: Metal spatulas can generate microscopic friction sparks, while standard plastics generate static electricity.

  • Dissolution: Pre-chill the DMF or NMP to 4°C. Slowly add the wetted 5-nitro-HOBt directly into the solvent. Modern carbodiimide coupling protocols (e.g., EDC/DIC) easily tolerate this residual water.

  • Self-Validating Step: Complete dissolution should yield a clear, pale yellow/orange solution. Any persistent turbidity or suspension indicates either degraded material or insufficient solvent volume, creating a friction-sensitive slurry that must be immediately diluted.

Hazard Mitigation Pathway

G A Receipt of Wetted 5-Nitro-HOBt (≥20% H2O) B Gravimetric Verification of Hydration State A->B C Desiccation Hazard! (Explosive if Dry) B->C Water <20% D Static-Free Weighing in Fume Hood B->D Verified Safe E Dissolution in DMF / NMP D->E F Peptide Coupling Reaction (e.g., EDC) E->F G Aqueous Quench & Wetted Waste Disposal F->G

Figure 1: Operational workflow and hazard mitigation pathway for handling 5-Nitro-HOBt.

Disposal & Waste Management Plan

Improper waste segregation is the leading cause of HOBt-derivative laboratory incidents.

  • Aqueous Quenching: Quench all unreacted 5-nitro-HOBt reaction mixtures with a 5% aqueous sodium carbonate ( Na2​CO3​ ) solution. Causality: Alkaline quenching neutralizes reactive active esters and stabilizes the triazole ring.

  • Waste Segregation: Segregate this mixture into a dedicated "Aqueous/Organic Wetted Explosive Waste" high-density polyethylene (HDPE) carboy. Do not mix with heavy metals or strong oxidizing waste.

  • Self-Validating Hydration Lock: Draw a permanent visual fill-line on the waste carboy indicating 20% of its total volume. Pre-fill the carboy with water up to this line before adding any chemical waste. This guarantees the waste mixture will never drop below the critical hydration threshold, permanently neutralizing the detonation hazard.

References

  • NextSDS. (2026). 5-nitro-1H-1,2,3-benzotriazol-1-ol — Chemical Substance Information (CAS: 64352-55-2). Retrieved from[Link]

Sources

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